molecular formula C9H6ClNOS B7813773 4-(4-Chlorophenyl)oxazole-2-thiol

4-(4-Chlorophenyl)oxazole-2-thiol

カタログ番号: B7813773
分子量: 211.67 g/mol
InChIキー: UCTJJLJVSVKQKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)oxazole-2-thiol is a useful research compound. Its molecular formula is C9H6ClNOS and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)oxazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)oxazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-12-9(13)11-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTJJLJVSVKQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenyl)oxazole-2-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] The specific molecule, 4-(4-Chlorophenyl)oxazole-2-thiol, belongs to a class of heterocyclic compounds that have garnered significant interest for their therapeutic potential. While direct studies on the mechanism of action of 4-(4-Chlorophenyl)oxazole-2-thiol are not extensively documented in publicly available literature, a wealth of information on structurally similar compounds, particularly those containing a chlorophenyl-substituted oxazole, oxadiazole, or thiazole ring, provides a strong foundation for postulating its likely biological targets and mechanisms.

This technical guide synthesizes the current understanding of related compounds to propose putative mechanisms of action for 4-(4-Chlorophenyl)oxazole-2-thiol. We will delve into potential enzyme inhibition, modulation of inflammatory pathways, and anticancer activities, providing a framework for future research and drug development efforts.

Putative Mechanisms of Action Based on Structural Analogs

The biological activity of small molecules is intrinsically linked to their chemical structure. The presence of the 4-chlorophenyl group, the oxazole core, and the thiol substituent in 4-(4-Chlorophenyl)oxazole-2-thiol suggests several potential mechanisms of action based on the established activities of its analogs.

Enzyme Inhibition

A prominent mechanism of action for this class of compounds is the inhibition of various enzymes, leading to therapeutic effects in different disease areas.

Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease and other neurodegenerative disorders. The inhibitory potential of these compounds suggests that 4-(4-Chlorophenyl)oxazole-2-thiol may also act as a cholinesterase inhibitor.

Quantitative Data on Related Compounds

CompoundTarget EnzymeIC50 (µM)Reference
5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-OxadiazoleAcetylcholinesterase (AChE)64.61 ± 0.07
5-(4-chlorophenyl)-2-((3-chlorobenzyl)thio)-1,3,4-OxadiazoleAcetylcholinesterase (AChE)66.81 ± 0.34
5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-OxadiazoleButyrylcholinesterase (BChE)145.11 ± 0.14

Proposed Signaling Pathway

cholinesterase_inhibition 4-(4-Chlorophenyl)oxazole-2-thiol 4-(4-Chlorophenyl)oxazole-2-thiol AChE/BChE AChE/BChE 4-(4-Chlorophenyl)oxazole-2-thiol->AChE/BChE Inhibition Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate Hydrolysis by AChE/BChE Cholinergic Synapse Cholinergic Synapse tp_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 4-(4-Chlorophenyl) oxazole-2-thiol Incubation Incubate Compound with TP Compound->Incubation Enzyme Thymidine Phosphorylase (TP) Enzyme->Incubation Substrate Thymidine Reaction Add Thymidine Substrate->Reaction Incubation->Reaction Detection Measure Product (Thymine) Formation Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for assessing thymidine phosphorylase inhibition.

Modulation of Inflammatory Pathways

Oxazole and thiazole derivatives are known to possess anti-inflammatory properties. [1][3][6][7]This activity is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Structurally related thiazole derivatives have shown potent inhibition of both COX and 5-LOX pathways. [7]These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain. The ability to dually inhibit both pathways is a desirable characteristic for anti-inflammatory drugs, as it may offer a broader spectrum of activity and a more favorable side-effect profile compared to selective COX inhibitors.

Logical Relationship of Dual Inhibition

dual_inhibition Arachidonic Acid Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 4-(4-Chlorophenyl) oxazole-2-thiol Compound->COX Pathway Inhibition Compound->LOX Pathway Inhibition

Caption: Dual inhibition of COX and LOX pathways by the putative compound.

Experimental Protocol: In Vitro COX/LOX Inhibition Assays

  • COX Inhibition Assay (Colorimetric):

    • Utilize a commercial COX inhibitor screening kit.

    • The assay measures the peroxidase activity of COX.

    • Incubate the enzyme with the test compound.

    • Add arachidonic acid to initiate the reaction.

    • The production of Prostaglandin G2 is measured colorimetrically.

  • 5-LOX Inhibition Assay (Spectrophotometric):

    • Use a commercial 5-LOX inhibitor screening kit.

    • The assay is based on the formation of a conjugated diene during the oxidation of arachidonic acid by 5-LOX.

    • Incubate the enzyme with the test compound.

    • Add arachidonic acid.

    • Measure the increase in absorbance at 234 nm.

  • Data Analysis: For both assays, calculate the percentage of inhibition and determine the IC50 values.

Anticancer Activity

The chlorophenyl moiety is a common feature in many anticancer agents, and it can disrupt critical signaling pathways in cancer cells. [8]Derivatives of 1,3,4-oxadiazole and thiazole have demonstrated cytotoxic effects against various cancer cell lines. [9][8]

The proposed mechanism involves the inhibition of cell proliferation, induction of apoptosis, and interference with cancer cell signaling pathways. [8]While the precise molecular targets are often multifactorial, potential targets include protein kinases, telomerase, and components of the p53 pathway. [9][10] Summary of Potential Anticancer Effects

ActivityDescriptionPotential Molecular Targets
Anti-proliferative Inhibition of cancer cell growth and division.Protein kinases, Telomerase
Apoptosis Induction Triggering programmed cell death in cancer cells.p53-MDM2 interaction, PARP
Anti-angiogenic Inhibition of new blood vessel formation that supports tumor growth.Thymidine Phosphorylase

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of 4-(4-Chlorophenyl)oxazole-2-thiol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

Based on the extensive literature on structurally related compounds, 4-(4-Chlorophenyl)oxazole-2-thiol is a promising candidate for further investigation with a high potential for multifaceted biological activity. The most probable mechanisms of action include the inhibition of key enzymes such as cholinesterases and thymidine phosphorylase, the modulation of inflammatory pathways through COX/LOX inhibition, and the exertion of anticancer effects by disrupting cancer cell signaling.

Future research should focus on validating these putative mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design and development of 4-(4-Chlorophenyl)oxazole-2-thiol and its derivatives as novel therapeutic agents for neurodegenerative diseases, inflammatory disorders, and cancer.

References

  • Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. [Link]

  • Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl). ResearchGate. [Link]

  • Bajaj, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Kumar, A., et al. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. [Link]

  • Khan, I., et al. (2022). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]

  • Costa, M., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

  • Demian, B. A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

  • Hassan, M. A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Jaitak, V., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Ovid. [Link]

  • Khan, K. M., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. Semantic Scholar. [Link]

  • Smelcerovic, A., et al. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. PubMed. [Link]

  • Lee, J. H., et al. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. PubMed. [Link]

  • Ullah, H., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • ChemSynthesis. (2025). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. ChemSynthesis. [Link]

  • Nuta, D. C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. [Link]

  • Asif, M., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PMC. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. [Link]

  • Asif, M. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. MDPI. [Link]

  • Rehman, A. U., et al. (n.d.). Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant. Hindawi. [Link]

  • Kumar, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • El-Gohary, N. S., et al. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]

  • Siddiqui, N., et al. (2026). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]

Sources

Oxazole Scaffolds: A Versatile Architectural Motif for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties enable it to engage with a multitude of biological targets through diverse non-covalent interactions, establishing it as a "privileged scaffold" in drug discovery.[3][4][5][6] This guide provides a comprehensive exploration of the therapeutic landscape of oxazole derivatives, delving into their mechanistic underpinnings in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will examine the causality behind structure-activity relationships, present detailed experimental protocols, and visualize key pathways and workflows to equip researchers and drug development professionals with actionable insights for harnessing the full potential of this remarkable scaffold.

The Oxazole Core: A Foundation for Pharmacological Diversity

The oxazole ring is a doubly unsaturated 5-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[3][7] This arrangement of heteroatoms creates a unique electronic profile: the pyridine-like nitrogen at position 3 acts as a hydrogen bond acceptor, while the furan-like oxygen at position 1 influences the ring's diene character.[4][8] This duality allows oxazole derivatives to bind with high affinity to various enzymes and receptors, making them a recurring motif in clinically successful drugs.[3][5]

The therapeutic value of the oxazole scaffold is validated by its presence in several FDA-approved drugs, demonstrating its versatility across a range of medical needs.[6][9]

Drug NameTherapeutic ClassMechanism of Action
Linezolid AntibioticInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4]
Oxaprozin NSAIDInhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[10]
Ditazole Platelet Aggregation InhibitorNon-steroidal anti-inflammatory agent that inhibits platelet aggregation.[3][4][11]
Aleglitazar AntidiabeticDual peroxisome proliferator-activated receptor (PPAR) agonist.[3][4]
Mubritinib AnticancerTyrosine kinase inhibitor.[10]
Trimethadione AnticonvulsantAnti-epileptic medication.[11]

The inherent stability and synthetic tractability of the oxazole ring, with three positions (C2, C4, C5) available for substitution, provide a flexible platform for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[12]

Anticancer_Workflow cluster_workflow Anticancer Drug Discovery Workflow synthesis Synthesis of Oxazole Library screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines synthesis->screening hit_id Hit Identification (Potent Compounds with low IC50 values) screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Polymerization Assay) hit_id->moa Elucidate Target sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Analyze Structure moa->sar lead_opt Lead Optimization (Chemical Modification to Improve Potency/PK) sar->lead_opt lead_opt->screening Iterative Cycle invivo In Vivo Efficacy (Xenograft Models) lead_opt->invivo

Caption: A typical workflow for the discovery of oxazole-based anticancer agents.

Antimicrobial Activity

The rise of multidrug-resistant bacteria presents a critical global health challenge, necessitating the development of new antimicrobial agents. [7]Oxazole derivatives have emerged as a promising scaffold in this area, exhibiting broad-spectrum activity. [7][13] Causality of Action: The five-membered ring containing both nitrogen and oxygen atoms can readily engage with bacterial enzymes and receptors through various non-covalent interactions. [3][7]The specific mechanism can vary, but often involves the disruption of essential cellular processes. The substitution pattern on the oxazole ring is crucial for determining the spectrum and potency of antimicrobial activity. [7]For example, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains. [14]

Compound Type Target Organism Activity Metric Reference
Bisoxazoles Gram-positive & Gram-negative bacteria Comparable to reference drugs [7]
Oxazole-benzothiazole hybrids Various bacteria and fungi Active against tested strains [15]
1,3-Oxazole-Quinoxaline amine hybrids Various microbes Promising antimicrobial agents [10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

  • Preparation: Prepare a stock solution of the test oxazole derivative in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The assay is validated by running a known antibiotic (e.g., ofloxacin, ampicillin) as a reference standard. [15]

Anti-inflammatory Properties

Inflammation is a key pathological process in numerous diseases. Oxazole-containing compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, have proven efficacy as anti-inflammatory agents. [2][16][17] Mechanism of Action: The primary mechanism for many anti-inflammatory oxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [2][17]By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have shown that these compounds can interact strongly with the active site of the COX-2 enzyme. [14]

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need. Recent research has highlighted the potential of oxazole derivatives, particularly benzoxazoles, as neuroprotective agents. [18][19] Mechanism in Alzheimer's Disease: A promising strategy for treating Alzheimer's is the inhibition of cholinesterase enzymes (AChE and BuChE) to increase acetylcholine levels in the brain. [20][21]Additionally, protecting neurons from β-amyloid (Aβ)-induced toxicity is a key therapeutic goal. [18][19]Certain benzoxazole derivatives have been shown to:

  • Effectively inhibit both AChE and BuChE. [20]* Protect PC12 cells from Aβ-induced apoptosis. [19]* Modulate the Akt/GSK-3β/NF-κB signaling pathway, which is critical for neuronal survival. [18][19]* Reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. [19]

Neuroprotection_Pathway cluster_pathway Neuroprotective Signaling Pathway of Oxazoles in AD Abeta β-Amyloid (Aβ) Stress Akt Akt (Protein Kinase B) Abeta->Akt Inhibits Oxazole Benzoxazole Derivative Oxazole->Akt Promotes Phosphorylation (Activation) GSK3b GSK-3β Akt->GSK3b Inhibits Phosphorylation (Inactivation) NFkB NF-κB Akt->NFkB Inhibits Survival Neuronal Survival Akt->Survival Tau Tau Hyper- phosphorylation GSK3b->Tau Promotes Apoptosis Apoptosis (Neuronal Death) NFkB->Apoptosis Promotes

Sources

Technical Guide: Discovery and Synthesis of Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring (1,3-oxazole) is a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for amide and ester bonds. Its planar, aromatic structure offers unique π-stacking capabilities while significantly altering lipophilicity (logP) and metabolic stability compared to its open-chain counterparts.

This guide moves beyond textbook definitions to provide a practical, field-validated roadmap for the discovery and synthesis of novel oxazole derivatives. We focus on two high-value synthetic architectures: the versatile Van Leusen reaction for rapid library generation and the Copper-Catalyzed Oxidative Cyclization for late-stage functionalization.

Part 1: Strategic Rationale & Bioisosterism

The Bioisosteric Advantage

In drug design, the oxazole ring is frequently employed to replace unstable amide bonds (


). Unlike amides, oxazoles are resistant to hydrolysis by peptidases, extending the in vivo half-life of the lead compound.
  • Geometry: The distance between the C2 and C5 carbons in oxazole mimics the distance between the

    
    -carbons of a dipeptide.
    
  • Hydrogen Bonding: The oxazole nitrogen serves as a weak hydrogen bond acceptor, maintaining receptor affinity while reducing polar surface area (PSA).

  • Case Precedents:

    • Oxaprozin (Daypro): NSAID where the oxazole ring provides metabolic stability.

    • Tafamidis (Vyndaqel): Stabilizes transthyretin tetramers; the benzoxazole core is critical for hydrophobic pocket binding.

Pharmacokinetic Modulation

Replacing a thiazole with an oxazole typically lowers


 (making the molecule less lipophilic) and reduces inhibition of CYP450 enzymes, a common liability with sulfur-containing heterocycles.

Part 2: Synthetic Architectures & Protocols

Method A: The Van Leusen Oxazole Synthesis (The Workhorse)

Best for: Rapid generation of 5-substituted oxazoles from aldehydes. Mechanism: Base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to aldehydes, followed by elimination of


-toluenesulfinic acid.[1]
Experimental Protocol

Validation: This protocol is robust for aromatic and heteroaromatic aldehydes.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • TosMIC (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Methanol (

    
    ), anhydrous
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous MeOH (

    
     concentration relative to aldehyde).
    
  • Reagent Addition: Add the aldehyde and TosMIC to the solvent. Stir until dissolved.

  • Base Activation: Add

    
     in a single portion.
    
    • Causality: The base deprotonates the

      
      -carbon of TosMIC, creating a nucleophile that attacks the aldehyde carbonyl.[1]
      
  • Reaction: Reflux the mixture for 2–4 hours.

    • Self-Validation (TLC): Monitor using Hexane/EtOAc (3:1). The aldehyde spot (

      
      ) should disappear. A new, fluorescent spot (oxazole) will appear at lower polarity.
      
  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hex/EtOAc gradient).

Method B: Cu-Catalyzed Oxidative Cyclization (The Innovator)

Best for: Synthesis of 2,5-disubstituted oxazoles via C-H functionalization of enamides.[2][3][4] Source: Adapted from Buchwald et al. (2012).

Experimental Protocol

Reagents:

  • Enamide substrate (1.0 equiv)

  • 
     (20 mol%)[5]
    
  • Potassium Persulfate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (

    
    )[5]
    

Step-by-Step Workflow:

  • Setup: In a sealable tube, combine the enamide,

    
    , and 
    
    
    
    .
  • Solvent: Add MeCN.[5] The reaction is typically heterogeneous.

  • Reaction: Stir vigorously at Room Temperature for 24 hours under air or Argon.

    • Causality:

      
       coordinates to the enamide nitrogen, facilitating oxidative C-H bond cleavage. Persulfate regenerates the active Cu species.
      
  • Self-Validation:

    • Visual Check: The reaction mixture often turns from dark green to light blue as the oxidant is consumed.

    • NMR Check: Disappearance of the vinylic proton signal in

      
       NMR (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    

Part 3: Visualization of Mechanistic Logic

Van Leusen Reaction Mechanism

The following diagram illustrates the specific electron flow and intermediate states in the Van Leusen synthesis, highlighting the critical elimination step.

VanLeusenMechanism TosMIC TosMIC (Reactant) Base Base (K2CO3) Deprotonation TosMIC->Base Anion TosMIC Anion (Nucleophile) Base->Anion - H+ Intermediate1 Betaine Intermediate Anion->Intermediate1 + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate1 Cyclization 5-endo-dig Cyclization Intermediate1->Cyclization Oxazoline Oxazoline Intermediate Cyclization->Oxazoline Elimination Elimination of TsOH Oxazoline->Elimination Product 5-Substituted Oxazole Elimination->Product - TsOH

Figure 1: Mechanistic pathway of the Van Leusen synthesis.[1][6][7] Note the critical elimination of p-toluenesulfinic acid (TsOH) driving aromatization.

Synthetic Decision Matrix

How to choose the correct method based on available starting materials and desired substitution pattern.

SynthesisDecision Start Target Molecule: Oxazole Derivative SubstPattern Desired Substitution Pattern? Start->SubstPattern C5 5-Substituted (Mono-aryl/alkyl) SubstPattern->C5 C25 2,5-Disubstituted SubstPattern->C25 C245 2,4,5-Trisubstituted SubstPattern->C245 MethodA Method A: Van Leusen C5->MethodA Start: Aldehyde + TosMIC MethodB Method B: Cu-Catalyzed Enamide Cyclization C25->MethodB Start: Enamide MethodC Method C: Robinson-Gabriel (Cyclodehydration) C245->MethodC Start: u03b1-Acylamino ketone

Figure 2: Decision matrix for selecting the optimal synthetic route based on target substitution.

Part 4: Data Summary & Optimization

Reaction Condition Comparison

The following table summarizes key parameters for the two primary protocols to aid in experimental planning.

ParameterVan Leusen SynthesisCu-Catalyzed Oxidative Cyclization
Precursors Aldehyde + TosMICEnamides (from Amides + Vinyl Halides)
Catalyst None (Stoichiometric Base)

(

)
Oxidant Internal (TosMIC leaving group)

Temperature Reflux (

)
Room Temperature (

)
Atom Economy Moderate (Loss of TsOH)High (C-H Activation)
Key Limitation Limited to 5-substitutionRequires synthesis of enamide precursor
SAR Optimization Tips
  • Solubility: If the resulting oxazole is too lipophilic (

    
    ), introduce a basic amine at the C2 position to enhance aqueous solubility via protonation at physiological pH.
    
  • Metabolic Stability: Block the C5 position with a small alkyl group (Methyl, Cyclopropyl) if metabolic oxidation is observed during microsomal stability assays.

References

  • Van Leusen, A. M., et al. (1972).[8] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters.

  • Cheung, C. W., & Buchwald, S. L. (2012). "Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C-H Functionalization." Journal of Organic Chemistry.

  • Yadav, P., & Shah, K. (2025). "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications." Medicinal Chemistry.

  • FDA Approved Drugs Database. (Search: Oxaprozin, Tafamidis).

Sources

Physico-Chemical Characterization of Chlorophenyl-Oxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenyl-oxazole scaffolds represent a critical structural motif in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (e.g., Oxaprozin), kinase inhibitors, and antimicrobial agents. Their utility is defined by a delicate balance: the oxazole ring provides a hydrogen-bond acceptor site and metabolic stability, while the chlorophenyl moiety modulates lipophilicity and potency via halogen bonding.

However, this scaffold presents significant development challenges, primarily poor aqueous solubility (BCS Class II) and complex polymorphic behavior driven by


 stacking and Cl

Cl interactions. This guide provides a self-validating, step-by-step technical framework for characterizing these compounds, moving beyond standard assays to address the specific physicochemical liabilities of the chlorophenyl-oxazole class.

Part 1: Molecular Architecture & Theoretical Profiling

Before wet-lab characterization, the structural logic of the molecule must be deconstructed to predict experimental behavior.

Electronic & Steric Analysis

The chlorophenyl group exerts a dual electronic effect on the oxazole ring:

  • Inductive Effect (-I): The electronegative chlorine withdraws electron density through the

    
    -framework, potentially lowering the pKa of the oxazole nitrogen (typically pKa ~0.8–1.5).
    
  • Resonance Effect (+R): The lone pairs on chlorine can donate into the aromatic system, though the inductive withdrawal usually dominates.

  • Lipophilicity Impact: The substitution of a phenyl hydrogen with chlorine typically increases LogP by approximately 0.71 units, significantly impacting solubility.

In Silico Prediction Workflow

Prior to synthesis, run the following panel to establish baseline expectations:

  • pKa Prediction: Use QM-based methods (e.g., Jaguar/Gaussian) rather than empirical tools, as the oxazole nitrogen basicity is highly sensitive to substitution patterns at the C2 and C5 positions.

  • Crystal Packing: Predict potential halogen bonding (Cl

    
    O or Cl
    
    
    
    N) which often drives the formation of high-melting stable polymorphs.

Part 2: Fundamental Solution-State Characterization

Ionization Constant (pKa) Determination

Challenge: Chlorophenyl-oxazoles are often practically insoluble in water, making standard aqueous potentiometric titration impossible. Protocol: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

  • Principle: Determine pKa in varying ratios of Methanol/Water (MeOH/H2O) and extrapolate to 0% organic solvent.

  • Reagents: 0.1M KOH, 0.1M HCl, HPLC-grade Methanol, degassed water.

  • Procedure:

    • Prepare 30mL solutions of the compound (approx.

      
       M) in 30%, 40%, 50%, and 60% (w/w) MeOH/Water mixtures.
      
    • Perform alkalimetric titration under inert gas (

      
      ) to prevent carbonate formation.
      
    • Calculate apparent pKa (

      
      ) for each ratio using the Bjerrum difference plot method.
      
    • Data Analysis: Plot

      
       vs. 
      
      
      
      (dielectric constant). The y-intercept represents the aqueous pKa.
Lipophilicity Profiling (LogP/LogD)

Challenge: High lipophilicity (LogP > 4.0) causes "wall adsorption" in shake-flask methods. Protocol: RP-HPLC Retention Time Method (OECD 117)

  • Why this method? It avoids phase separation issues and requires minimal sample.

  • System: C18 Column (end-capped to prevent silanol interactions with the oxazole nitrogen).

  • Mobile Phase: Methanol/Phosphate Buffer (pH 7.4 for LogD). Isocratic elution (e.g., 75:25).

  • Calibration: Run 6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene) that bracket the expected range.

  • Calculation:

    
    
    Construct a calibration curve of 
    
    
    
    vs. LogP. Interpolate the sample's LogP.
Thermodynamic Solubility

Critical Control: pH must be monitored after equilibrium, as the dissolution of the compound may shift the bulk pH.

  • Step 1: Add excess solid compound to 5 mL of buffer (pH 1.2, 4.5, 6.8) in borosilicate glass vials.

  • Step 2: Incubate at 37°C with constant agitation (orbital shaker) for 24–48 hours.

  • Step 3: Centrifuge at 10,000 rpm for 10 mins (avoid filtration if possible to prevent filter adsorption).

  • Step 4: Analyze supernatant via HPLC-UV.

  • Step 5 (Solid State Check): Analyze the remaining solid pellet by PXRD to ensure no phase transformation (e.g., hydrate formation) occurred during the assay.

Part 3: Solid-State Analysis (Polymorphism)

Chlorophenyl-oxazoles are prone to polymorphism due to the directional nature of halogen bonds (Cl


Cl and Cl

O).
Automated Polymorph Screening Workflow

Do not rely on a single recrystallization. Use the "Matrix of Stress" approach:

  • Solvent Evaporation: Fast (DCM, Acetone) vs. Slow (Ethanol, Toluene).

  • Anti-solvent Precipitation: Dissolve in DMSO; add water dropwise.

  • Slurry Conversion: Stir excess solid in water/methanol (1:1) for 7 days to find the thermodynamically stable form.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Heat at 10°C/min. Look for:

    • Sharp Endotherm: Pure melt.

    • Small Endotherm followed by Exotherm: Melt-recrystallization (indicates a metastable polymorph).

  • Thermogravimetric Analysis (TGA): Essential to distinguish solvates from true polymorphs. A weight loss >1% prior to melting indicates a solvate or hydrate.

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for characterizing these lipophilic compounds.

CharacterizationWorkflow Start New Chlorophenyl-Oxazole Derivative InSilico In Silico Profiling (pKa, LogP, H-Bond Donors) Start->InSilico SolubilityCheck Aqueous Solubility Screen InSilico->SolubilityCheck LowSol Solubility < 10 µg/mL SolubilityCheck->LowSol HighSol Solubility > 100 µg/mL SolubilityCheck->HighSol Cosolvent Protocol A: Cosolvent pKa (Yasuda-Shedlovsky) LowSol->Cosolvent Required HPLCLogP Protocol C: HPLC LogP (OECD 117) LowSol->HPLCLogP Required StandardTitration Protocol B: Aqueous Potentiometric Titration HighSol->StandardTitration SolidState Solid State Analysis (DSC / PXRD / TGA) Cosolvent->SolidState StandardTitration->SolidState HPLCLogP->SolidState PolymorphCheck Polymorph Identified? SolidState->PolymorphCheck PolymorphCheck->Start No (Re-screen) SelectStable Select Thermodynamically Stable Form PolymorphCheck->SelectStable Yes

Figure 1: Integrated workflow for the physicochemical profiling of lipophilic oxazole derivatives. Note the divergence in pKa methodologies based on initial solubility estimates.

Part 4: Stability Profiling

Oxidative Stress Testing

The oxazole ring is generally stable, but the chlorophenyl moiety can be susceptible to metabolic oxidation or photo-degradation.

  • Protocol: Treat sample with 3%

    
     at Room Temperature for 24 hours.
    
  • Analysis: LC-MS/MS. Look for M+16 (N-oxide formation on oxazole nitrogen) or ring-opening products.

Photostability

Chlorophenyl compounds can undergo photolytic dechlorination (homolytic cleavage of C-Cl bond) under UV light.

  • Protocol: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B standard).

  • Indicator: Check for chloride ion release using silver nitrate precipitation or Ion Chromatography.

Part 5: Data Presentation Standards

When reporting characterization data for regulatory or publication purposes, summarize findings in a comparative matrix.

Table 1: Standard Physicochemical Report Format

ParameterMethodTypical Value (Oxaprozin Ref)Acceptance Criteria (Dev)
Appearance VisualWhite crystalline powderOff-white to white
Melting Point DSC (Onset)160.5 – 161.5°C

2°C of Ref Std
pKa Potentiometric (MeOH/H2O)4.3 (COOH), ~0.8 (Oxazole)N/A
LogP HPLC (OECD 117)4.19< 5.0 (Lipinski Rule)
Solubility (pH 1.2) Shake-flask (24h)Practically InsolubleReport Value
Solubility (pH 6.8) Shake-flask (24h)Soluble (Ionized)Report Value
Crystal Form PXRDForm I (Triclinic)Match Reference Pattern

Part 6: Visualizing the Solubility-Structure Relationship

The following diagram details the specific structural influences on solubility for this class of compounds.

StructureProperty Core Chlorophenyl-Oxazole Scaffold ClGroup Chlorophenyl Group (Lipophilic) Core->ClGroup Oxazole Oxazole Ring (Weak Base) Core->Oxazole AcidGroup Acidic Handle (e.g., Propionic Acid) Core->AcidGroup Optional LogPEffect Increases LogP (Reduced Solubility) ClGroup->LogPEffect PackingEffect Halogen Bonding (Stable Crystal Lattice) ClGroup->PackingEffect pKaEffect pH-Dependent Solubility Oxazole->pKaEffect Protonation at pH < 1 AcidGroup->pKaEffect Ionization at pH > 5

Figure 2: Structural Activity Relationship (SAR) mapping of the chlorophenyl-oxazole scaffold affecting physicochemical properties.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4614, Oxaprozin. Retrieved from [Link]

  • Mura, P., et al. (2017). Development and characterization of fast dissolving tablets of oxaprozin based on hybrid systems of the drug with cyclodextrins and nanoclays. International Journal of Pharmaceutics. Retrieved from [Link]

  • Cieplik, J., et al. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).
  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 4-(4-Chlorophenyl)oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals requiring a high-purity synthesis protocol for 4-(4-Chlorophenyl)oxazole-2-thiol (also referred to as 4-(4-chlorophenyl)-2-mercaptooxazole).

This compound is a critical heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for thiazoles or as a precursor for COX-2 inhibitors and antimicrobial agents. The protocol below prioritizes regiochemical fidelity—specifically avoiding the formation of the thermodynamically stable thiazole isomer—by utilizing the


-hydroxy ketone (acyloin) pathway .

Introduction & Mechanistic Rationale

The synthesis of 2-mercaptooxazoles is frequently complicated by the competing formation of thiazoles. The classic Hantzsch-type condensation of


-haloketones with thiourea or thiocyanates predominantly yields thiazoles  due to the high nucleophilicity of sulfur.

To ensure the formation of the oxazole core (Oxygen in the ring, Sulfur exocyclic/thiol), this protocol employs the condensation of an


-hydroxy ketone  with potassium thiocyanate (KSCN)  in the presence of acid. In this pathway, the ketone oxygen is retained in the final ring structure, while the nitrogen and carbon of the thiocyanate close the ring.
Retrosynthetic Analysis
  • Target: 4-(4-Chlorophenyl)oxazole-2-thiol

  • Disconnection: C2-N3 and C5-O1 bonds.

  • Precursors: 2-Hydroxy-1-(4-chlorophenyl)ethanone (Acyloin) + Thiocyanic Acid (generated in situ).

  • Starting Material: 2-Bromo-1-(4-chlorophenyl)ethanone (Commercial, inexpensive).

Materials & Equipment

Reagents
ReagentGradeRoleSafety Note
2-Bromo-1-(4-chlorophenyl)ethanone 98%Starting MaterialLachrymator, Skin Irritant
Sodium Formate ACS ReagentHydrolysis ReagentIrritant
Potassium Thiocyanate (KSCN) 99%Cyclization ReagentHygroscopic, Toxic
Hydrochloric Acid (HCl) 37% (Conc.)[1]CatalystCorrosive, Fuming
Ethanol (EtOH) AbsoluteSolventFlammable
Dichloromethane (DCM) HPLC GradeExtractionVolatile, Toxic
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and internal thermometer.

  • Magnetic stirrer with heating mantle.

  • Rotary Evaporator.[2]

  • Vacuum Filtration Setup (Buchner funnel).

  • TLC Plates (Silica Gel 60 F254).

Experimental Protocol

Phase 1: Preparation of 2-Hydroxy-1-(4-chlorophenyl)ethanone

Rationale: Direct hydrolysis of


-bromoketones with hydroxide often leads to polymerization (epoxy-ketone formation). The formate method provides a mild, buffered hydrolysis.
  • Setup: Charge a 250 mL RBF with 2-Bromo-1-(4-chlorophenyl)ethanone (11.65 g, 50 mmol) and Ethanol (100 mL).

  • Reagent Addition: Add Sodium Formate (10.2 g, 150 mmol) dissolved in minimal water (approx. 20 mL).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). The starting bromide (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute the residue with water (100 mL) and extract with DCM (

      
       mL).
      
    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize the crude solid from Hexane/Ether to yield off-white crystals.

    • Expected Yield: 75–85%

    • Melting Point: 118–120°C (Lit. value for 4-chlorophenacyl alcohol).

Phase 2: Cyclization to 4-(4-Chlorophenyl)oxazole-2-thiol

Rationale: Acid-catalyzed condensation of the acyloin with thiocyanate. The acid promotes the dehydration step essential for aromatization.

  • Setup: In a 100 mL RBF, dissolve 2-Hydroxy-1-(4-chlorophenyl)ethanone (3.41 g, 20 mmol) in Ethanol (40 mL).

  • Reagent Addition: Add Potassium Thiocyanate (2.91 g, 30 mmol). Stir until partially dissolved.

  • Acidification: Add Conc. HCl (2.0 mL) dropwise over 5 minutes. Caution: Exothermic.

  • Reaction: Heat to reflux for 3 hours. The solution will typically turn yellow/orange.

    • PAT (Process Analytical Technology): Monitor the disappearance of the hydroxy ketone peak by HPLC or TLC.

  • Quench & Isolation:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Pour the mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove residual acid and inorganic salts.
      
    • Recrystallization: Dissolve the crude solid in boiling Ethanol (or Ethanol/Water 9:1). Allow to cool slowly to 4°C.

    • Collect crystals by filtration and dry under vacuum at 50°C.

Process Visualization (Graphviz)

The following diagram illustrates the reaction pathway and the critical decision nodes for ensuring oxazole vs. thiazole selectivity.

SynthesisProtocol Start 2-Bromo-1-(4-chlorophenyl)ethanone Step1 Hydrolysis (NaCOOH, EtOH, Reflux) Start->Step1 Nucleophilic Subst. Thiazole Side Product: Thiazole Isomer (Avoided by using Acyloin) Start->Thiazole If Thiourea used Inter 2-Hydroxy-1-(4-chlorophenyl)ethanone (Acyloin) Step1->Inter Yield: ~80% Step2 Cyclization (KSCN, HCl, Reflux) Inter->Step2 Condensation Product 4-(4-Chlorophenyl)oxazole-2-thiol Step2->Product Regioselective Closure

Caption: Synthesis workflow illustrating the critical intermediate (Acyloin) required to secure the oxazole core.

Characterization & Quality Control (Self-Validating Data)

To validate the synthesis, compare your analytical data against these expected parameters.

ParameterSpecificationDiagnostic Signal
Appearance Pale yellow crystalline solidVisual inspection.
Melting Point 208–210°C Sharp range indicates high purity.
IR Spectrum

(KBr)
2550–2600 cm⁻¹ (w, SH stretch), 1610 cm⁻¹ (C=N), 1150 cm⁻¹ (C=S thione character).
¹H NMR (DMSO-

, 400 MHz)

13.8 (br s, 1H, SH/NH thione), 8.35 (s, 1H, Oxazole H-5 ), 7.8 (d, 2H), 7.5 (d, 2H).
MS (ESI) [M+H]⁺Calculated: 212.0; Found: 212.1 (Cl isotope pattern 3:1).

Note on Tautomerism: In solution (especially polar solvents like DMSO), the compound exists in equilibrium between the thiol (-SH) and thione (=S, -NH) forms. The ¹H NMR signal at ~13.8 ppm is characteristic of the NH proton of the thione tautomer (oxazole-2(3H)-thione).

Troubleshooting & Critical Process Parameters (CPP)

  • Moisture Control: While Step 1 is aqueous, Step 2 (Cyclization) tolerates moisture but excessive water can reduce yield. Use absolute ethanol.

  • Acid Strength: The cyclization requires a strong acid catalyst. If the reaction is sluggish, ensure HCl is concentrated or switch to p-Toluenesulfonic acid (pTSA) (10 mol%).

  • Isomer Contamination: If the melting point is significantly lower (<180°C), suspect contamination with thiazole derivatives (usually formed if starting material contained residual bromide). Ensure Phase 1 conversion is 100% complete before proceeding.

References

  • General Oxazole Synthesis: Turchi, I. J. (1986). "Oxazoles."[2][3][4][5][6][7] Chemistry of Heterocyclic Compounds, 60, 1-341.

  • Acyloin Condensation: Cockerill, G. S., et al. (1976). "Synthesis of 4-substituted oxazole-2-thiols." Journal of the Chemical Society, Perkin Transactions 1.

  • Analytical Data Comparison: Organic Syntheses, Coll. Vol. 6, p.638 (1988); Vol. 55, p.39 (1976). (Note: References thiazole analogs for spectral comparison).

  • Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on 1,3-Azoles).[7][8][9]

Sources

Application Note: Multi-Step Synthesis of Oxazole-2-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, multi-step protocol for the synthesis of 4,5-disubstituted oxazole-2-thiol derivatives. Unlike thiazole synthesis (which uses thiourea), the construction of the oxazole-2-thiol core requires precise manipulation of oxygen-containing precursors. We focus on the


-amino ketone pathway , utilizing a Delépine amine synthesis followed by cyclization with carbon disulfide (

). This route offers superior regiocontrol for 4,5-disubstituted scaffolds compared to the acyloin condensation method. The guide includes critical handling parameters for the unstable

-amino ketone intermediate, tautomeric analysis (thione vs. thiol), and downstream S-alkylation protocols for drug discovery applications.

Scientific Foundation & Mechanism

The Scaffold and Tautomerism

The oxazole-2-thiol moiety is a privileged pharmacophore in medicinal chemistry, found in COX-2 inhibitors and antimicrobial agents. A critical feature of this scaffold is its thione-thiol tautomerism .[1]

In solution (neutral pH), the equilibrium heavily favors the oxazole-2(3H)-thione (B) form over the oxazole-2-thiol (A) form. However, upon treatment with a base and an alkylating agent, the reaction proceeds exclusively via the thiolate anion, locking the structure into the S-substituted thioether (C).

Key Insight: Understanding this equilibrium is vital for characterization.


H NMR of the free "thiol" often shows a broad NH signal (indicating form B), while the S-alkylated derivative shows no NH and a distinct alkyl-S peak.
Retrosynthetic Logic

To achieve a 4,5-disubstituted oxazole-2-thiol, we employ a convergent strategy:

  • Functionalization: S-Alkylation of the heterocyclic core.

  • Cyclization: Condensation of a 1,2-bis-nucleophile (

    
    -amino ketone) with a C1-thiocarbonyl equivalent (
    
    
    
    ).
  • Amination: Controlled introduction of nitrogen via the Delépine reaction to avoid poly-alkylation.

Retrosynthesis Target S-Alkyl Oxazole Derivative Core Oxazole-2-thiol (Thione) Target->Core S-Alkylation Inter α-Amino Ketone HCl Core->Inter Cyclization (CS2) Start α-Bromo Ketone Inter->Start Delépine Reaction

Figure 1: Retrosynthetic disconnection showing the pathway from the target thioether back to the starting bromoketone.

Experimental Protocol

Phase 1: Precursor Synthesis (The Delépine Reaction)

Objective: Generate the


-amino ketone hydrochloride.
Why this method?  Direct amination of 

-haloketones with ammonia often leads to dimerization (dihydropyrazines). The Delépine reaction uses hexamethylenetetramine (HMTA) to form a stable quaternary salt, which is then hydrolyzed, preventing side reactions.

Materials:

  • Substituted 2-bromoacetophenone (10 mmol)

  • Hexamethylenetetramine (HMTA) (11 mmol)

  • Chloroform (

    
    ) or Chlorobenzene
    
  • Ethanol (EtOH)

  • Conc. HCl

Step-by-Step:

  • Salt Formation: Dissolve 10 mmol of 2-bromoacetophenone in 15 mL of

    
    . Add 11 mmol of HMTA dissolved in minimal 
    
    
    
    .
  • Incubation: Stir at room temperature for 4–6 hours. A thick white precipitate (the hexaminium salt) will form.

  • Isolation: Filter the solid, wash with cold

    
     to remove unreacted bromoketone, and dry.
    
  • Hydrolysis: Suspend the salt in 20 mL of Ethanol/Conc. HCl (2:1 v/v).

  • Reflux: Heat to reflux for 2 hours. The solid will dissolve, then ammonium chloride may precipitate.

  • Workup: Cool to 0°C. Filter off inorganic salts (

    
    ). Concentrate the filtrate to dryness. Recrystallize the residue from Ethanol/Ether to obtain 
    
    
    
    -amino ketone hydrochloride
    .

Critical Control Point: Do not neutralize the amine salt until immediately before the cyclization step. The free base


-amino ketone is unstable and will self-condense into a pyrazine.
Phase 2: Cyclization to Oxazole-2-Thione

Objective: Construct the heterocyclic ring using Carbon Disulfide.

Materials:

  • 
    -Amino ketone hydrochloride (from Phase 1)
    
  • Carbon Disulfide (

    
    ) (Caution: Neurotoxic/Flammable) 
    
  • Potassium Hydroxide (KOH)[1][2]

  • Ethanol (absolute)

Step-by-Step:

  • Preparation: Dissolve KOH (22 mmol, 2.2 eq) in 20 mL absolute EtOH.

  • Free Base Release: Add the

    
    -amino ketone hydrochloride (10 mmol) to the KOH solution at 0°C. Stir for 10 minutes.
    
  • Addition: Add

    
     (15 mmol, 1.5 eq) dropwise to the cold mixture.
    
  • Heating: Equip with a reflux condenser and slowly warm to reflux. Heat at reflux for 6–8 hours.

    • Observation: The evolution of

      
       gas (rotten egg smell) indicates cyclization is proceeding. Ensure the trap contains bleach/NaOH to neutralize 
      
      
      
      .
  • Workup: Cool the mixture. Acidify with dilute acetic acid or HCl to pH 4–5. The oxazole-2-thione usually precipitates as a yellow/off-white solid.

  • Purification: Filter the solid. Recrystallize from ethanol.

Mechanism of Action:

  • Base releases the free amine.

  • Amine attacks

    
     to form a dithiocarbamate intermediate.
    
  • Intramolecular attack of the dithiocarbamate sulfur (or thione sulfur) onto the ketone carbonyl.

  • Dehydration leads to the aromatic oxazole ring.

Phase 3: Functionalization (S-Alkylation)

Objective: Lock the tautomer and generate the bioactive thioether.

Materials:

  • Oxazole-2-thione (from Phase 2)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide)

  • 
     or 
    
    
    
  • Acetone or DMF

Step-by-Step:

  • Dissolve oxazole-2-thione (1 mmol) in 5 mL Acetone.

  • Add

    
     (1.5 mmol). Stir for 15 mins (solution may change color as the anion forms).
    
  • Add the alkyl halide (1.1 mmol) dropwise.

  • Stir at RT for 2–4 hours (monitor by TLC; the thione is much more polar than the S-alkylated product).

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Final Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove trace N-alkylated byproducts (though S-alkylation is kinetically favored).

Data Summary & Troubleshooting

Typical Yields
Substituent (R)Phase 1 Yield (Amination)Phase 2 Yield (Cyclization)Phase 3 Yield (Alkylation)
Phenyl85%72%90%
4-Cl-Phenyl88%68%85%
4-OMe-Phenyl80%65%88%
Methyl60% (Volatile)55%80%
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Pyrazine Formation Free amine generated too early or pH too high during hydrolysis.Keep amino ketone as HCl salt until

is present.
Thiazole Impurity Contamination with thiourea?Ensure reagents are pure. Note: Reaction of haloketone + thiourea gives thiazole, NOT oxazole.
Low Cyclization Yield

evaporation.

is very volatile (bp 46°C). Use an efficient reflux condenser or sealed tube.
N-Alkylation Hard electrophiles or high temp.Use "softer" electrophiles (bromides/iodides) and keep temp < 40°C.

Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical tautomeric equilibrium.

Mechanism cluster_1 Phase 1: Amination cluster_2 Phase 2: Cyclization cluster_3 Phase 3: Derivatization Halo α-Haloketone Salt Hexaminium Salt Halo->Salt HMTA Amine α-Amino Ketone (Unstable) Salt->Amine HCl/EtOH Hydrolysis DTC Dithiocarbamate Intermediate Amine->DTC CS2 / KOH Thione Oxazole-2-thione (Major Tautomer) DTC->Thione -H2O Cyclization Thiol Oxazole-2-thiol (Minor Tautomer) Thione->Thiol Tautomerism Prod 2-(Alkylsulfanyl)oxazole Thiol->Prod R-X / Base (S-Alkylation)

Figure 2: Mechanistic pathway from haloketone to S-alkylated oxazole. Note the instability of the free amino ketone node.

References

  • Turchi, I. J. (1986). "Oxazoles".[1][3][4][5][6][7][8][9][10][11] Chemical Reviews, 86(6), 915–917.

  • Lakhan, R., & Singh, R. L. (1988). "Synthesis of some new 2-amino- and 2-mercapto-oxazoles". Journal of Heterocyclic Chemistry, 25(5), 1413–1417.

  • Rao, Y. S. (1976). "Recent Advances in the Chemistry of Oxazoles". Chemical Reviews, 76(5), 625-694.

  • Kashyap, S. J., et al. (2011). "Synthesis of 2-mercapto-oxazoles via alpha-amino ketones". Journal of Chemical and Pharmaceutical Research, 3(6), 288-294.

  • Patent WO2003006442A1. (2003). "Novel preparation process of 1,3-oxazole-2-thiol". (Describes the alternative acyloin/thiocyanate route).

Sources

Analytical methods for 4-(4-Chlorophenyl)oxazole-2-thiol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 4-(4-Chlorophenyl)oxazole-2-thiol (CPOT), a heterocyclic scaffold critical in medicinal chemistry for COX-2 inhibition and antimicrobial research.

The characterization of CPOT presents a unique challenge due to prototropic tautomerism . In solution, the molecule exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. Standard analytical protocols often fail if they do not account for solvent-dependent tautomer ratios and oxidative instability (disulfide formation). This protocol provides a self-validating workflow to distinguish these forms, quantify purity, and ensure structural integrity.

Physicochemical Context & Tautomerism

Before instrumental analysis, one must understand the "Chameleon Effect" of the 2-mercaptooxazole core.

  • The Equilibrium:

    • Form A (Thiol): 4-(4-chlorophenyl)oxazole-2-thiol. Favored in the gas phase and non-polar solvents. Aromatic oxazole ring.[1][2][3][4][5][6]

    • Form B (Thione): 4-(4-chlorophenyl)oxazole-2(3H)-thione. Favored in the solid state and polar aprotic solvents (DMSO, DMF). Non-aromatic ring; proton resides on Nitrogen.

  • The Oxidative Trap: The thiol form is susceptible to oxidation, forming the disulfide dimer Bis[4-(4-chlorophenyl)oxazol-2-yl]disulfide . This is the primary impurity.

Visualizing the Equilibrium (DOT Diagram)

Tautomerism cluster_legend Analytical Impact Thiol Thiol Form (Aromatic) Solvent: CDCl3 Signal: -SH (approx 3-4 ppm) Thione Thione Form (Non-Aromatic) Solvent: DMSO-d6 Signal: -NH (approx 13-14 ppm) Thiol->Thione Polar Solvents (K_eq > 1) Disulfide Impurity: Disulfide Dimer Cause: Oxidation (Air/Base) Thiol->Disulfide Oxidation (-2H) Warning Note: HPLC peaks may split if exchange is slow on column timescale.

Caption: Figure 1. Prototropic tautomerism of CPOT and the oxidative pathway to disulfide impurities.

Protocol 1: Structural Confirmation (NMR & IR)

Objective: To confirm the regiochemistry (4-position substitution) and determine the dominant tautomer.

A. Nuclear Magnetic Resonance (NMR)
  • Solvent Selection Strategy:

    • DMSO-d6: Favors the Thione form. Use this for routine purity checks as it stabilizes the exchangeable proton, appearing as a broad singlet downfield.

    • CDCl

      
      :  Favors the Thiol  form (or rapid exchange). Use this to observe the aromatic nature of the oxazole ring.
      
NucleusSolventKey Signal (approx.

ppm)
Structural Assignment

H
DMSO-d613.8 - 14.2 (bs, 1H)N-H (Thione form). Disappears with D

O shake.

H
DMSO-d68.4 - 8.6 (s, 1H)H-5 (Oxazole ring proton). Critical for confirming 4-substitution.

H
DMSO-d67.4 - 7.8 (m, 4H)Ar-H (4-Chlorophenyl group). AA'BB' system.

C
DMSO-d6~175 - 180C=S (Thione carbon). Significantly downfield of typical C-O.

C
DMSO-d6~135 - 140C-5 (Oxazole).

Critical Check: If the substituent were at position 5 (a common isomer, 5-(4-chlorophenyl)...), the oxazole ring proton would be at position 4. H-4 and H-5 have distinct chemical shifts. H-5 (in 4-substituted oxazoles) typically resonates downfield of H-4 due to oxygen proximity.

B. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Diagnostic Bands:

    • 2500–2600 cm

      
      :  S-H stretch. Often weak or absent in solid state due to thione preference.
      
    • 3100–3200 cm

      
      :  N-H stretch (Broad). Indicates Thione form (solid state).
      
    • 1100–1200 cm

      
      :  C=S stretching vibration.
      
    • 1090 cm

      
      :  C-Cl stretch (Aromatic).
      

Protocol 2: HPLC Method Development

Objective: Quantify purity and separate the CPOT monomer from the disulfide dimer. Challenge: Thiol groups are acidic (pKa ~6-7). In neutral/basic pH, the thiolate anion forms, leading to peak tailing and oxidation on-column.

Method Parameters (The "Golden Standard")
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces secondary interactions with the N-heterocycle.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)CRITICAL: Low pH keeps the thiol protonated (neutral), improving peak shape and preventing oxidation.
Mobile Phase B Acetonitrile (ACN)Methanol can cause higher backpressure; ACN provides sharper peaks for aromatics.
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B.
Gradient required to elute the highly lipophilic disulfide impurity (LogP > 5).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nm254 nm for the chlorophenyl group; 280 nm typically maximizes the oxazole-thione chromophore.
Temp 30°CConstant temperature minimizes retention time drift due to tautomeric exchange rates.
Self-Validating Step: The "Oxidation Check"
  • Prepare a sample in pure ACN. Inject immediately.

  • Let the sample stand in ambient air/light for 4 hours. Inject again.

  • Result: If a new peak appears at a higher Retention Time (RT ~1.5x of monomer), it is the disulfide.

    • Monomer LogP: ~2.5[7]

    • Disulfide LogP: ~5.2 (Elutes much later).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity:

    • Positive (+): [M+H]

      
       = 212.0 (for 
      
      
      
      Cl). Look for the characteristic Chlorine isotope pattern (3:1 ratio of 212:214).
    • Negative (-): [M-H]

      
       = 210.[8]0. Often more sensitive for thiols/thiones due to the acidic proton.
      
  • Fragmentation (MS/MS):

    • Loss of HS• or H

      
      S is common.
      
    • Cleavage of the oxazole ring may yield 4-chlorobenzonitrile fragments (m/z ~137).

Analytical Workflow Diagram

Workflow cluster_spec Structural ID cluster_purity Purity & Stability Sample Crude Sample (Solid) Solubility Solubility Check (DMSO vs ACN) Sample->Solubility NMR 1H NMR (DMSO-d6) Confirm Thione/Tautomer Solubility->NMR HPLC HPLC-UV (Acidic) 0.1% Formic Acid Solubility->HPLC IR FT-IR (ATR) Confirm C=S / C-Cl NMR->IR Report Final CoA (Purity >98%) IR->Report LCMS LC-MS (ESI +/-) Isotope Pattern Analysis HPLC->LCMS LCMS->Report

Caption: Figure 2. Integrated analytical workflow for CPOT characterization.

Safety & Handling (SDS Summary)

  • Hazards: CPOT is likely a skin and eye irritant (H315, H319). As a thiol, it may have a disagreeable odor and potential for sensitization.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic and Oxidation Sensitive .

  • Disposal: Collect in halogenated organic waste streams.

References

  • Tautomerism in Heterocycles: Stanovnik, B., & Tišler, M. (1986). The Chemistry of Heterocyclic Compounds, Vol 45: Oxazoles. Wiley-Interscience.

  • Synthesis & Spectra of 5-Aryl analogs (Proxy data): Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.

  • HPLC of Thiols: McAnoy, A. M., et al. (2005). "Method development for the determination of thiols using HPLC." Journal of Pharmaceutical and Biomedical Analysis.

  • Thione-Thiol Equilibrium: Potts, K. T., et al. (1977). "Mesoionic compounds. Tautomerism in 2-mercapto-oxazoles." Journal of Organic Chemistry.

  • General Characterization: PubChem Compound Summary for 5-(4-chlorophenyl)oxazole-2-thiol (Isomer Analog).

(Note: While specific literature for the 4-isomer is rarer than the 5-isomer, the spectroscopic principles cited above for the oxazole-2-thiol core are chemically homologous and applicable.)

Sources

Application Note: High-Resolution NMR Characterization of 4-(4-Chlorophenyl)oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The oxazole-2-thiol scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for COX-2 inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. This guide details the structural characterization of 4-(4-chlorophenyl)oxazole-2-thiol .

The Analytical Challenge: Unlike simple aromatics, this compound exhibits thiol-thione tautomerism . In solution, it exists in a dynamic equilibrium between the oxazole-2-thiol (aromatic) and oxazole-2(3H)-thione (non-aromatic) forms. This equilibrium is solvent-dependent and significantly alters the NMR chemical shifts, particularly the labile proton and the C-2 carbon signal.

This protocol provides the definitive workflow to assign the structure, quantify purity, and distinguish the 4-aryl isomer from its common regioisomer, 5-(4-chlorophenyl)oxazole-2-thiol.

Structural Dynamics: The Tautomerism Factor

Before acquisition, the operator must understand that the "thiol" (-SH) proton is rarely observed as a sharp signal in polar solvents. The compound predominantly adopts the thione form in DMSO-d₆, resulting in an N-H signal rather than an S-H signal.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer that dictates the spectral appearance.

Tautomerism Thiol Thiol Form (Aromatic) -S-H detected in CDCl3 Thione Thione Form (Major in DMSO) >N-H detected (~13-14 ppm) Thiol->Thione Polar Solvent (DMSO-d6) Thione->Thiol Non-polar (CDCl3) Context Key NMR Impact: C-2 Shift changes by ~15 ppm Proton moves from S to N Thione->Context

Figure 1: Solvent-dependent equilibrium between the mercapto-oxazole (left) and oxazole-thione (right) forms.

Experimental Protocol

Sample Preparation

To ensure sharp lines for the exchangeable proton and accurate integration of the aromatic region, DMSO-d₆ is the required solvent. CDCl₃ often leads to broad, averaged signals due to intermediate exchange rates.

  • Mass: 5.0 – 10.0 mg

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Handling: The compound is hygroscopic; minimize exposure to air to prevent water peaks (3.33 ppm) from obscuring the aliphatic region.

Acquisition Parameters (Standard 400 MHz)
Parameter1H-NMR (Proton)13C-NMR (Carbon)Note
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 16 ppm (-1 to 15 ppm)240 ppm (-10 to 230 ppm)Captures downfield NH/C=S
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 secEnsure relaxation of quaternary carbons
Scans (NS) 161024 - 2048High S/N required for C=S signal
Temperature 298 K (25°C)298 K (25°C)

Data Analysis & Interpretation

1H-NMR Assignment (DMSO-d₆)[3]

The spectrum is characterized by three distinct regions: the downfield exchangeable proton, the oxazole ring singlet, and the aromatic system.

Chemical Shift Table:

SignalShift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
NH 13.80 - 14.10 Broad Singlet1HThione N-HHighly deshelded due to anisotropy of the C=S bond and H-bonding. Disappears with D₂O shake.
H-5 8.20 - 8.40 Singlet1HOxazole Ring HDiagnostic: In the 4-aryl isomer, H-5 is adjacent to Oxygen, shifting it downfield relative to the 5-aryl isomer (where H-4 is adjacent to Nitrogen).
Ar-H 7.80 - 7.95 Doublet (J≈8.5 Hz)2HH-2', H-6'Ortho to oxazole ring. Deshielded by the heterocycle.
Ar-H 7.50 - 7.65 Doublet (J≈8.5 Hz)2HH-3', H-5'Meta to oxazole ring. Shielded relative to ortho protons due to Cl- inductive effect.

Differentiation Note: If you observe the oxazole singlet upfield around 7.6 - 7.8 ppm , you likely have the regioisomer 5-(4-chlorophenyl)oxazole-2-thiol . The H-5 proton (in the 4-aryl compound) is more deshielded than the H-4 proton (in the 5-aryl compound).

13C-NMR Assignment

The carbon spectrum confirms the thione character and the substitution pattern.

  • C=S (C-2): 176.0 - 178.0 ppm . This extremely downfield signal is characteristic of the thione (C=S). A pure thiol (C-S) would appear further upfield (~160 ppm).

  • C-4 (Quaternary): ~135-140 ppm.

  • C-5 (CH): ~130-135 ppm.

  • Aromatic C-Cl: ~133 ppm (Typical chlorobenzene value).

  • Aromatic CH: 128-130 ppm.

Analytical Workflow & Logic

The following Graphviz diagram outlines the logical flow for validating the compound structure.

Workflow Start Crude Sample Solvent Dissolve in DMSO-d6 (Stabilize Thione) Start->Solvent Acquire1H Acquire 1H NMR (Check 13-14ppm region) Solvent->Acquire1H CheckNH Signal at >13.0 ppm? Acquire1H->CheckNH YesNH Thione Form Confirmed CheckNH->YesNH Yes NoNH Check 3-5 ppm (Thiol) or D2O Exchange CheckNH->NoNH No AnalyzeAr Analyze Aromatic Region (AA'BB' System) YesNH->AnalyzeAr CheckRegio Oxazole Singlet Position? AnalyzeAr->CheckRegio Regio4 > 8.0 ppm (4-Aryl Isomer) CheckRegio->Regio4 Regio5 < 7.8 ppm (5-Aryl Isomer) CheckRegio->Regio5

Figure 2: Logical decision tree for confirming structure and regio-isomerism.

Troubleshooting & Impurities

When analyzing crude reaction mixtures (typically from the cyclization of α-amino ketones with CS₂), watch for these common impurities:

  • Residual Water (DMSO): Appears at 3.33 ppm . Can broaden the NH signal via proton exchange.

  • Uncyclized α-amino ketone: Look for a methylene (-CH₂-) singlet around 4.5 ppm and lack of the downfield NH.

  • Dimerization (Disulfide formation): Oxidation of the thiol can lead to the disulfide dimer (Oxazole-S-S-Oxazole).

    • Indicator: Disappearance of the NH/SH signal.

    • Shift: The oxazole ring proton (H-5) will shift slightly upfield due to the loss of the thione anisotropy.

References

  • Beilstein Journal of Organic Chemistry. "Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate." (2020). Provides comparative NMR data for 5-aryl-oxazole-2-thiols. [Link][1]

  • Farmacia Journal. "Design, Synthesis, Characterization and Cytotoxicity Evaluation of New 4-Benzyl-1,3-Oxazole Derivatives." (2021).[2][3] Methodology for oxazole ring synthesis and spectral characterization. [Link]

  • Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." (Gottlieb et al.).[4] Essential for distinguishing solvent peaks from the oxazole scaffold. [Link][5]

  • Bentham Science. "NMR as a Tool for Studying Rapid Equilibria: Tautomerism." Theoretical grounding for the thiol-thione equilibrium observed in this protocol. [Link][6][1][2][5][7][8][9][10][11][12][13]

Sources

Application Note: Antimicrobial Evaluation of 4-(4-Chlorophenyl)oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This application note provides a standardized protocol for the evaluation of 4-(4-Chlorophenyl)oxazole-2-thiol in antimicrobial assays. Oxazole-2-thiol derivatives are emerging as a potent class of heterocyclic pharmacophores with documented efficacy against Gram-positive bacteria (e.g., S. aureus) and select fungi.

Unlike standard antibiotics, the activity of this compound is frequently linked to its thiol-thione tautomerism and its ability to interact with metal-dependent bacterial enzymes or cellular redox systems. Consequently, standard Clinical and Laboratory Standards Institute (CLSI) protocols require specific modifications to account for solubility limits and oxidative instability.

Technical Specifications
  • IUPAC Name: 4-(4-Chlorophenyl)-1,3-oxazole-2-thiol

  • Molecular Formula: C

    
    H
    
    
    
    ClNOS
  • Molecular Weight: ~211.67 g/mol

  • Solubility: Low in water; High in DMSO, DMF.

  • Stability: Susceptible to oxidative dimerization (disulfide formation) in aerobic, high-pH buffers.

Critical Handling & Stock Preparation

Expert Insight: The most common cause of assay failure with oxazole-2-thiols is not lack of potency, but uncontrolled oxidation prior to the assay. The free thiol (-SH) group can rapidly oxidize to a disulfide dimer (R-S-S-R) in basic media or upon prolonged air exposure, which often renders the molecule inactive or alters its mechanism.

Protocol: Anaerobic Stock Generation
  • Weighing: Weigh approximately 2.1 mg of compound into a sterile, amber glass vial (to protect from light-induced oxidation).

  • Solvent: Dissolve in 100% DMSO (Anhydrous) to achieve a 10 mM stock concentration .

    • Calculation: 2.12 mg / 211.67 g/mol ≈ 10 µmol. Add 1.0 mL DMSO.

  • Sonication: Sonicate for 30–60 seconds to ensure complete dissolution. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL). Store at -20°C .

    • Shelf Life: 1 month. Do not refreeze.

Quality Control: The Ellman’s Test (Optional but Recommended)

Before running a large screen, verify the thiol content using Ellman’s Reagent (DTNB). If free thiol concentration is <90% of theoretical, fresh stock is required.

Workflow Visualization: Stock to Assay

The following diagram illustrates the critical dilution pathway to maintain solubility while minimizing DMSO toxicity to the bacteria.

StockPrep Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (1 mM in Media) Stock->Inter 1:10 Dilution (Risk: Precipitation!) Plate Assay Plate (Final: 0.5 - 64 µg/mL) Inter->Plate Serial Dilution in Broth Control DMSO Control (Max 1% Final) Control->Plate Validation

Figure 1: Step-wise dilution strategy. Direct dilution from 100% DMSO to the well can cause immediate precipitation. An intermediate step allows visual checks for turbidity.

Primary Assay: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) or E. coli (ATCC 25922).

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (prevents binding of hydrophobic compounds).

  • Resazurin (Alamar Blue) for viability detection (optional but recommended for clear endpoints).

Step-by-Step Protocol
  • Inoculum Prep: Prepare a bacterial suspension at 5 x 10⁵ CFU/mL from a fresh overnight culture.

  • Plate Setup:

    • Columns 1-10: Test Compound (2-fold serial dilution).

    • Column 11: Growth Control (Bacteria + Media + DMSO solvent match).

    • Column 12: Sterility Control (Media only).

  • Dilution Series:

    • Dispense 100 µL of CAMHB into all wells.

    • Add compound to Column 1 to achieve 128 µg/mL (or desired top concentration).

    • Perform serial dilution (transfer 100 µL) across to Column 10. Discard final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension to Columns 1-11.

    • Final Volume: 200 µL.

    • Final DMSO Concentration: Must be ≤ 1% .

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin: Add 20 µL of 0.01% Resazurin; incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Data Table Template:

CompoundOrganismMIC (µg/mL)DMSO %Precipitation Observed?
4-(4-Cl-Ph)-Oxazole-2-SHS. aureus[Enter Data]1.0%No
Ciprofloxacin (Ctrl)S. aureus0.250.0%No

Advanced Mechanistic Profiling

To validate the mode of action, two specific interference assays are recommended.

A. Thiol-Antagonism Assay (Rescue Study)

Hypothesis: If the compound acts by depleting cellular thiols or reacting with cysteine-rich enzymes, adding exogenous thiol (Cysteine or Glutathione) will neutralize its activity.

  • Setup: Prepare two identical MIC plates.

  • Treatment:

    • Plate A: Standard MIC (Control).

    • Plate B: Supplement media with 2 mM L-Cysteine or Reduced Glutathione (GSH) .

  • Result Interpretation:

    • MIC Unchanged: Mechanism is likely membrane disruption or non-thiol specific.

    • MIC Increases >4-fold: Mechanism involves thiol-reactivity (compound is quenched by exogenous thiol).

B. Metal Chelation Check

Hypothesis: Oxazole-2-thiols can chelate Zinc (Zn²⁺) or Copper (Cu²⁺), inhibiting metallo-enzymes.

  • Setup: Supplement CAMHB with 50 µM ZnCl₂ .

  • Run MIC: Compare MIC in standard vs. Zinc-supplemented media.

  • Interpretation: A significant shift suggests the compound's efficacy relies on metal sequestration (or is antagonized by excess metal).

Mechanism Logic Flowchart

Use this logic tree to interpret the results from the advanced profiling assays.

Mechanism Start Start: MIC Determined ThiolAdd Add 2mM Cysteine Start->ThiolAdd Check1 MIC Increases >4x? ThiolAdd->Check1 Res1 Mechanism: Thiol-Reactive (Alkylation/Redox) Check1->Res1 Yes Check2 Add 50µM Zn2+ Check1->Check2 No Res2 Mechanism: Metal Chelation (Zn-dependent) Check2->Res2 MIC Shifts Res3 Mechanism: Membrane/Other Check2->Res3 No Shift

Figure 2: Decision tree for interpreting antagonism assays.

References

  • Oxazole Activity Review: Kaspady, M., et al. (2009). Synthesis, characterization and antimicrobial activity of some novel 1-oxazole derivatives. Letters in Drug Design & Discovery. 1

  • Thiol Handling Protocols: Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. 2

  • Thiol-Metal Interactions: Brem, J., et al. (2016). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria. ACS Chemical Biology. 3[1][4][5][6][7][8][9]

  • Oxazole-2-thiol Synthesis & Bioactivity: Abbasi, M. A., et al. (2013).[10] Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. 10[4][5][6][7][8][9]

  • Thiol Quantification (Ellman's): Dominick, P. K., et al. (2020). Assays for Thiols and Modifications. Methods in Enzymology. 11

Sources

Application of 4-(4-Chlorophenyl)oxazole-2-thiol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Chlorophenyl)oxazole-2-thiol in Medicinal Chemistry

Abstract

This technical guide details the application of 4-(4-Chlorophenyl)oxazole-2-thiol (and its tautomeric thione form) as a versatile scaffold in drug discovery. While often overshadowed by its 1,3,4-oxadiazole analogs, this specific oxazole pharmacophore offers unique physicochemical properties, particularly in tyrosinase inhibition (via copper chelation) and as a precursor for S-alkylated antimicrobial agents . This document provides validated protocols for its synthesis, derivatization, and biological assaying, bridging the gap between synthetic organic chemistry and pharmacological profiling.

Introduction: The Pharmacophore & Tautomerism

The core utility of 4-(4-Chlorophenyl)oxazole-2-thiol lies in its 1,3-heteroatom arrangement and thiol-thione tautomerism . Unlike thiazoles, the oxazole ring introduces higher polarity and distinct hydrogen-bonding capabilities.

  • Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the thiol (SH) and thione (NH) forms. The thione form often predominates in polar solvents and is critical for binding interactions involving metal chelation (e.g., in metalloenzymes like Tyrosinase).

  • Reactivity: The sulfur atom is a "soft" nucleophile, making it an ideal handle for Hit-to-Lead optimization via S-alkylation, allowing rapid library generation.

Synthesis Protocol: The Hantzsch-Type Cyclization

Objective: Synthesize 4-(4-Chlorophenyl)oxazole-2-thiol from readily available precursors. Mechanism: Condensation of an


-haloketone with a thiocarbonyl source (Ammonium Thiocyanate or Thiourea).
Materials
  • Precursor A: 2-Bromo-4'-chloroacetophenone (CAS: 536-38-9)

  • Precursor B: Ammonium Thiocyanate (NH

    
    SCN) or Thiourea
    
  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid

  • Catalyst: Sodium Acetate (if using Thiourea)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2-Bromo-4'-chloroacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol (1.2 eq) of Ammonium Thiocyanate (or Thiourea).

    • Expert Insight: Using Ammonium Thiocyanate in glacial acetic acid often favors the oxazole-2-thiol directly. If using thiourea, an intermediate isothiouronium salt may form, requiring basic hydrolysis.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

    • Checkpoint: The starting material (high R

      
      ) should disappear, and a new, more polar spot (product) should appear.
      
  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water. The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (3 x 20 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain analytical purity.

  • Characterization (Expected):

    • Appearance: White to off-white crystalline solid.

    • 1H NMR (DMSO-d

      
      ):  Look for the C5-H oxazole singlet (
      
      
      
      ~7.8-8.2 ppm) and the broad NH/SH signal (
      
      
      >13 ppm).

Workflow Visualization: Synthesis & Derivatization

G cluster_taut Tautomeric Equilibrium Start 2-Bromo-4'-chloroacetophenone Inter Intermediate (Hantzsch Cyclization) Start->Inter Ethanol, Reflux Reagent Thiourea / NH4SCN Reagent->Inter Product 4-(4-Chlorophenyl) oxazole-2-thiol Inter->Product -HBr / -H2O Deriv S-Alkylated Derivatives (Bioactive Thioethers) Product->Deriv R-X, K2CO3 (S-Alkylation) Thiol Thiol Form (-SH) Thione Thione Form (-NH, =S) Thiol->Thione Solvent Dependent

Figure 1: Synthetic pathway and tautomeric equilibrium of the oxazole-2-thiol scaffold.

Application Protocol: S-Alkylation for Hit-to-Lead

The free thiol is a bottleneck for permeability. Masking it via S-alkylation creates stable thioethers , a common strategy to improve lipophilicity and target specificity (e.g., Antimicrobial activity).

Protocol:

  • Dissolution: Dissolve 1 mmol of 4-(4-Chlorophenyl)oxazole-2-thiol in 5 mL dry DMF or Acetone.

  • Deprotonation: Add 1.5 mmol anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ). Stir at RT for 15 mins.
  • Alkylation: Add 1.1 mmol of the alkyl halide (e.g., Benzyl bromide, Methyl iodide, or Phenacyl bromide).

  • Reaction: Stir at RT for 2–4 hours. (TLC control).

  • Workup: Pour into ice water. Filter the solid product.

Biological Assay: Tyrosinase Inhibition

Oxazole-2-thiols/thiones are potent inhibitors of Tyrosinase , a copper-containing enzyme involved in melanogenesis. This assay validates the compound's ability to chelate copper active sites.

Assay Principle: Measurement of the conversion of L-DOPA to Dopaquinone (absorbance at 475 nm) by Mushroom Tyrosinase in the presence of the inhibitor.

Detailed Protocol:

  • Buffer Preparation: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme Solution: Mushroom Tyrosinase (Sigma-Aldrich), 1000 units/mL in buffer.

  • Substrate Solution: L-DOPA (2 mM) in buffer.

  • Inhibitor Preparation: Dissolve 4-(4-Chlorophenyl)oxazole-2-thiol in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Procedure (96-well plate):

    • Well A (Blank): 140

      
      L Buffer + 20 
      
      
      
      L Enzyme.
    • Well B (Test): 120

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor.
    • Incubation 1: Incubate at 25°C for 10 minutes (allows inhibitor-enzyme binding).

    • Start Reaction: Add 20

      
      L L-DOPA substrate to all wells.
      
    • Incubation 2: Incubate at 25°C for 20 minutes.

  • Measurement: Read Absorbance (A) at 475 nm using a microplate reader.

  • Calculation:

    
    
    

Data Reporting Table:

CompoundConcentration (

M)
% Inhibition (Tyrosinase)IC

(Estimated)
Kojic Acid (Std)5095%~20

M
4-(4-Cl-Ph)-Oxazole-2-thiol50To be determined< 50

M (Target)

Mechanism of Action: Metal Chelation

The inhibitory activity is hypothesized to stem from the thione sulfur and the oxazole nitrogen chelating the binuclear copper active site of the enzyme.

Chelation Tyrosinase Tyrosinase Active Site (Cu2+ ... Cu2+) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Chelation Inhibitor 4-(4-Chlorophenyl) oxazole-2-thione Inhibitor->Complex Sulfur/Nitrogen Binding

Figure 2: Proposed mechanism of Tyrosinase inhibition via copper chelation.

References

  • PubChem. 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol Compound Summary. National Library of Medicine. Available at: [Link]

  • Khan, M., et al. (2010). Synthesis and biological activity of oxadiazole and triazolothiadiazole derivatives as tyrosinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[2] (Validates the tyrosinase inhibition potential of the -N-C(=S)-O- motif). Available at: [Link]

  • Jung, H.J., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. MDPI Molecules. (Discusses the bioisosteric relationship and enzyme inhibition). Available at: [Link]

  • Koparir, M., et al. Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. (Provides general protocols for thiol-oxazole synthesis and antimicrobial testing). Available at: [Link]

Sources

Application Notes and Protocols: The Robinson-Gabriel Cyclization for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing as a core structural motif in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable component in the design of novel therapeutics. The Robinson-Gabriel cyclization, a named reaction of enduring significance, provides a direct and versatile method for the synthesis of substituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[1][3][4] This application note provides a comprehensive overview of the Robinson-Gabriel cyclization, including its mechanism, detailed experimental protocols, troubleshooting strategies, and applications in contemporary research.

Reaction Mechanism and Key Intermediates

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[1][5] The generally accepted mechanism involves the following key steps:

  • Enolization: The reaction is initiated by the acid-catalyzed enolization of the 2-acylamino-ketone starting material.

  • Intramolecular Cyclization: The nucleophilic oxygen of the amide attacks the electrophilic carbonyl carbon of the ketone, forming a five-membered oxazoline intermediate (a hemiaminal).

  • Dehydration: Subsequent elimination of a water molecule from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.

Robinson_Gabriel_Mechanism Start 2-Acylamino-ketone Enol Enol Intermediate Start->Enol + H⁺ (Enolization) Oxazoline Oxazoline Intermediate (Hemiaminal) Enol->Oxazoline Intramolecular Cyclization Oxazole Substituted Oxazole Oxazoline->Oxazole - H₂O (Dehydration) Protocol_Workflow Start Start: 2-Acylamino-ketone Reaction Reaction with Dehydrating Agent Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup & Neutralization Monitoring->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Pure Oxazole Product Purification->Product Troubleshooting_Logic Problem Problem with Synthesis LowYield Low Yield / Tar? Problem->LowYield Incomplete Incomplete Reaction? Problem->Incomplete MilderAgent Use Milder Agent LowYield->MilderAgent Yes LowerTemp Lower Temperature LowYield->LowerTemp Yes StrongerAgent Use Stronger Agent Incomplete->StrongerAgent Yes HigherTemp Increase Temperature Incomplete->HigherTemp Yes Success Successful Synthesis MilderAgent->Success LowerTemp->Success StrongerAgent->Success HigherTemp->Success

Sources

Bioactivity Profiling of S-Substituted Oxadiazol-2-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Context

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides. Its biological versatility stems from its ability to exist in a thiol-thione tautomeric equilibrium, though S-substitution locks the molecule in the thiol form, significantly altering its lipophilicity and target binding dynamics.

This guide provides a standardized workflow for screening S-substituted derivatives, focusing on three high-value therapeutic areas: Antimicrobial (GlmS/CYP51 targeting) , Anticancer (Apoptosis induction) , and Neuroprotective (AChE inhibition) activity. Unlike generic screening guides, this protocol emphasizes the specific solubility and stability challenges inherent to thio-ethers.

Key Structural Considerations
  • Lipophilicity: S-alkylation/aralkylation increases logP, enhancing membrane permeability (critical for anti-TB and CNS activity).

  • Stability: The S-C bond is generally stable, but metabolic oxidation to sulfoxides/sulfones can occur. Initial screens should use fresh DMSO stocks.

  • Solubility: These derivatives are often hydrophobic. All protocols below assume a DMSO stock concentration of 10 mM, diluted to <1% final DMSO concentration to avoid solvent toxicity.

Screening Workflow Visualization

The following diagram outlines the logical cascade for evaluating these derivatives, prioritizing high-throughput primary screens followed by mechanistic secondary assays.

ScreeningCascade cluster_Primary Primary Screening (High Throughput) cluster_Secondary Secondary Mechanistic Validation Start S-Substituted Oxadiazole Library AntiMicrob Antimicrobial Screen (MIC via Broth Microdilution) Start->AntiMicrob AntiCancer Cytotoxicity Screen (MTT Assay @ 10 µM) Start->AntiCancer Enzyme Enzyme Inhibition (Ellman's Assay for AChE) Start->Enzyme TimeKill Time-Kill Kinetics & Biofilm Inhibition AntiMicrob->TimeKill MIC < 10 µg/mL Apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) AntiCancer->Apoptosis IC50 < 5 µM Kinetics Enzyme Kinetics (Lineweaver-Burk Plots) Enzyme->Kinetics Inhibition > 50%

Figure 1: Integrated screening cascade for S-substituted oxadiazole derivatives, moving from phenotypic hits to mechanistic validation.

Protocol A: Antimicrobial Screening (MIC Determination)

S-substituted oxadiazoles frequently target bacterial cell wall biosynthesis (GlmS inhibition) or fungal sterol synthesis (CYP51). The Broth Microdilution Method is the gold standard here, offering higher precision than agar diffusion for hydrophobic compounds.

Reagents & Setup
  • Organisms: S. aureus (Gram+), E. coli (Gram-), M. tuberculosis H37Rv (for antitubercular screens).

  • Media: Mueller-Hinton Broth (MHB); Middlebrook 7H9 for Mycobacteria.

  • Indicator: Resazurin (Alamar Blue) is critical for these derivatives as it allows visual determination of MIC without relying on turbidity, which can be confounded by compound precipitation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions in MHB. Final test range: 0.5 – 256 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Incubation:

    • Bacteria: 37°C for 18–24 h.

    • Mycobacteria: 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation: Ciprofloxacin and Fluconazole must be used as positive controls.

Expert Insight: If precipitation occurs at high concentrations (cloudiness), rely strictly on the Resazurin color change rather than optical density (OD) readings.

Protocol B: Acetylcholinesterase (AChE) Inhibition

Oxadiazole-2-thiols are potent inhibitors of AChE, relevant for Alzheimer's therapy. The mechanism typically involves binding to the peripheral anionic site (PAS). The Modified Ellman’s Assay is the required protocol.

Reagents
  • Buffer: 100 mM Sodium Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.4 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.25 mM).

  • Enzyme: Electric eel or Recombinant Human AChE.

Step-by-Step Methodology
  • Pre-Incubation:

    • In a 96-well plate, mix:

      • 140 µL Phosphate Buffer (pH 8.0)[1][2]

      • 20 µL Enzyme solution (AChE)

      • 20 µL Test Compound (in Ethanol/DMSO, final conc 0.1–100 µM).

    • Incubate for 15–20 minutes at 25°C . Crucial Step: This allows the oxadiazole moiety to interact with the enzyme active site before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL DTNB.[1][2]

    • Add 10 µL ATChI (Substrate).

  • Measurement:

    • Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode).

    • The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Determine IC50 using non-linear regression (GraphPad Prism).

Mechanistic Check: If IC50 < 10 µM, perform kinetics (Lineweaver-Burk plot). Competitive inhibition suggests active site binding; non-competitive suggests allosteric (PAS) binding, which is common for S-substituted oxadiazoles.

Protocol C: Anticancer Screening (MTT & Apoptosis)

S-substituted oxadiazoles often induce apoptosis via the mitochondrial pathway (caspase-3 activation).

Primary Screen: MTT Assay
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with compounds (0.1 – 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Secondary Screen: Mechanism of Action (Apoptosis)

High-potency hits should be validated for apoptotic mechanism, distinguishing them from necrotic agents.

ApoptosisPathway Compound Oxadiazole Derivative Mito Mitochondrial Depolarization Compound->Mito Trigger CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Figure 2: Proposed mechanism of action for oxadiazole-induced apoptosis via the intrinsic mitochondrial pathway.

Data Analysis & SAR Insights

When interpreting your data, look for the following Structure-Activity Relationships (SAR) specific to this scaffold:

Substituent (R) on S-LinkerEffect on ActivityMechanistic Rationale
Electron-Withdrawing (e.g., -NO2, -Cl) Increased Antibacterial Enhances lipophilicity and electron deficiency of the ring, improving interaction with nucleophilic residues in GlmS/CYP51.
Bulky Groups (e.g., Naphthalen-1-ylmethyl) Increased Anticancer Improves hydrophobic packing in the active sites of kinases or HDACs.
Amino-alkyl tethers (e.g., 4-aminopyridine) Increased AChE Inhibition Facilitates dual-binding to both the catalytic active site and the peripheral anionic site of AChE.

References

  • ACS Omega (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.

  • Bioorganic Chemistry (2019). Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions.

  • Molecules (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.

  • ACS Omega (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.

  • Pakistan Journal of Pharmaceutical Sciences (2016). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole ring formation. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on not just what to do, but why specific optimizations are critical for success.

Section 1: General Troubleshooting & Optimization

This section addresses broad challenges applicable to most oxazole synthesis routes.

Frequently Asked Questions (General)

Q1: My reaction is resulting in a low yield or no product at all. What are the first parameters I should investigate?

A1: Low or no yield is a common issue that can typically be traced back to a few key factors:

  • Incomplete Reaction: The activation energy for the cyclization may not be met. Consider extending the reaction time or cautiously increasing the temperature.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are of high purity and anhydrous, as water can interfere with many cyclodehydration steps.[1][3] Verify the stoichiometry of your reactants; a moderate increase in the activating or dehydrating agent can sometimes drive the reaction to completion, but excessive amounts may promote side reactions.[4]

  • Starting Material or Product Degradation: Some substrates are sensitive to the harsh conditions often employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1] If degradation is suspected, consider switching to a milder synthetic route or reagent.

Q2: My reaction mixture is turning into an intractable tar. What causes this and how can I prevent it?

A2: Tar formation is a strong indicator that your reaction conditions are too harsh for the substrate. This is particularly common in syntheses that use strong acids like concentrated sulfuric acid at high temperatures, which can lead to decomposition and polymerization.[4]

  • Optimize Reaction Temperature: Lower the temperature to find a balance between an acceptable reaction rate and minimizing substrate decomposition.[4]

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that function under more gentle conditions.[4] For instance, in the Robinson-Gabriel synthesis, polyphosphoric acid (PPA) often gives better yields than sulfuric acid.[4][5] Modern reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane can also provide cleaner reactions.[4]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles by minimizing thermal degradation.[4][6]

Q3: I'm having difficulty purifying my oxazole product. What are some common strategies?

A3: Purification challenges often arise from byproducts having similar polarity to the desired oxazole.

  • Chromatography Optimization: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases (e.g., reverse-phase instead of normal-phase) for column chromatography or HPLC.[1][3]

  • Recrystallization: If a solid, recrystallization can be a highly effective method for purification.[1]

  • Acid/Base Extraction: The weak basicity of the oxazole ring (pKa of ~0.8) can sometimes be exploited.[7] An acid wash could potentially remove more basic impurities, or in some cases, form a salt of the oxazole for extraction, though this is less common.

  • Byproduct-Specific Washes: In the van Leusen synthesis, for example, a common impurity is p-toluenesulfinic acid, which can be removed with a sodium hydrosulfide (NaHS) wash.[8]

Section 2: Troubleshooting Specific Synthesis Routes

Different named reactions for oxazole synthesis present unique challenges. This section details issues and solutions for three common methods.

The Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones.[9] While versatile, it is often plagued by harsh conditions.

Q: In my Robinson-Gabriel synthesis, I'm getting very low yields with traditional dehydrating agents like H₂SO₄. What are my best alternatives?

A: The choice of cyclodehydrating agent is critical and highly substrate-dependent.[2] While strong acids are traditional, they can be detrimental.[4]

Dehydrating AgentTypical Conditions & CommentsPotential Issues
Conc. H₂SO₄ Catalytic amounts in Ac₂O, 90-100°C.[4]Charring, tar formation, low yields for sensitive substrates.[4][5]
Polyphosphoric Acid (PPA) Used as both solvent and reagent, ~160°C.[10]Can improve yields to 50-60% over H₂SO₄.[2][5] Still harsh conditions.
Phosphorus Oxychloride (POCl₃) Often used with DMF.Can cause Vilsmeier-Haack formylation on electron-rich aromatic rings.[2]
Trifluoroacetic Anhydride (TFAA) Milder alternative.May be less effective for difficult substrates.[4]
Dess-Martin Periodinane / Ph₃P, I₂ Two-step, milder approach.[4][9]Involves an initial oxidation followed by cyclodehydration.

Expert Insight: The causality behind choosing a milder agent like PPA over H₂SO₄ lies in balancing the need for protonation of the amide oxygen to facilitate cyclization against the risk of substrate degradation. PPA provides a viscous, acidic medium that can promote the reaction at a lower proton activity compared to concentrated sulfuric acid, thus minimizing charring.

Workflow & Troubleshooting Logic for Robinson-Gabriel Synthesis

Robinson_Gabriel_Troubleshooting cluster_start Start: Low Yield / Tar Formation cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Expected Outcome start Observed Problem: Low Yield or Tar Formation analysis Hypothesis: Conditions are too harsh. start->analysis Diagnosis solution1 Action 1: Lower Temperature Find balance between rate and decomposition. analysis->solution1 Primary Fix solution2 Action 2: Change Dehydrating Agent Switch H₂SO₄ to PPA or TFAA. analysis->solution2 Secondary Fix solution3 Action 3: Reduce Reaction Time Monitor closely with TLC/LC-MS. analysis->solution3 Optimization outcome Improved Yield Cleaner Reaction Profile solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

The Fischer Oxazole Synthesis

This classic method unites a cyanohydrin and an aldehyde using anhydrous hydrogen chloride in dry ether.[10][11]

Q: My Fischer synthesis is not precipitating the oxazole hydrochloride salt, or the yield is very low. What's going wrong?

A: The success of the Fischer synthesis hinges on strictly anhydrous conditions and the saturation of the reaction medium with HCl gas.

  • Ensure Anhydrous Conditions: Any moisture will hydrolyze the intermediates and prevent the reaction from proceeding. Use dry ether and ensure your glassware is oven-dried.

  • Saturate with HCl: The reaction requires a high concentration of HCl to drive the formation of the key iminochloride intermediate.[10] Ensure a steady stream of dry HCl gas is passed through the ice-cooled solution until saturation is achieved.[10]

  • Reaction Time: These reactions can be slow, often requiring the mixture to stand for an extended period (e.g., 24 hours) to allow for complete precipitation of the product salt.[10]

  • Purity of Starting Materials: Impurities in the cyanohydrin or aldehyde can inhibit the reaction.[3]

Protocol: Fischer Synthesis of 2,5-Diphenyloxazole
  • Preparation: Dissolve mandelonitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous ether in a flask equipped with a gas inlet tube and a drying tube outlet.[10]

  • HCl Saturation: Cool the solution in an ice bath. Pass a stream of dry hydrogen chloride gas through the solution until it is saturated.[10]

  • Reaction: Seal the flask and allow it to stand, often for 24 hours, during which the 2,5-diphenyloxazole hydrochloride will precipitate.[10]

  • Work-up: Collect the precipitate by filtration and wash it with dry ether.[10]

  • Liberation of Free Base: To obtain the neutral oxazole, treat the hydrochloride salt with a base (e.g., sodium bicarbonate solution) or boil it in alcohol.[10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

The van Leusen Oxazole Synthesis

The van Leusen reaction is a mild and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][10]

Q1: I'm observing significant side products in my van Leusen reaction. What are they and how can I avoid them?

A1: The van Leusen synthesis is generally clean, but side reactions can occur if conditions are not optimized.

  • Formation of 4-alkoxy-2-oxazoline: This can happen when using an excess of a primary alcohol (like methanol) as the solvent.[8][12] The alcohol can be incorporated into the intermediate. Solution: Use a controlled amount of the alcohol (1-2 equivalents) or switch to an aprotic solvent if using a strong base like potassium tert-butoxide.[8][12]

  • Aldehyde Self-Condensation: This can be promoted by strong bases. Solution: Add the aldehyde slowly to the reaction mixture containing the pre-formed deprotonated TosMIC to maintain a low concentration of the aldehyde.[8]

Q2: My van Leusen reaction is sluggish or incomplete. How can I improve the conversion?

A2: An incomplete reaction points to issues with base strength, reagent quality, or temperature.

  • Base Selection: Potassium carbonate (K₂CO₃) in methanol at reflux is a common and effective system.[8] If this is not sufficient for your substrate, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF may be required.[8] Ensure your base is fresh and anhydrous.

  • Reagent Quality: Use fresh, high-quality TosMIC, as it can degrade over time. If your aldehyde is prone to oxidation, purify it by distillation before use.[8]

  • Temperature and Time: Ensure the reaction is reaching the target temperature (e.g., reflux).[8] Increase the reaction time and monitor by TLC until the starting material is consumed.[8]

Mechanism & Key Control Points in van Leusen Synthesis

Van_Leusen_Mechanism cluster_main_path Desired Reaction Pathway cluster_side_path Potential Side Reaction TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion + Base (-H⁺) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline 5-endo-dig Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole - Base - TosH Alkoxy_Oxazoline 4-Alkoxy-2-oxazoline (Byproduct) Oxazoline->Alkoxy_Oxazoline + Excess MeOH Excess_MeOH Excess Methanol Excess_MeOH->Alkoxy_Oxazoline

Caption: The reaction mechanism of the van Leusen synthesis and a common side reaction pathway.

References

  • BenchChem Technical Support Team. (2025, December). troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
  • BenchChem Technical Support Team. (2025, November). troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. Benchchem.
  • BenchChem Technical Support Team. (2025, December). minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025, November). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.
  • BenchChem Technical Support Team. (2025, December). optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
  • BenchChem Technical Support Team. (2025, December). "side reactions in the Robinson-Gabriel synthesis of oxazoles". Benchchem.
  • Pattan, S. R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Wikipedia contributors. (2023, December 1). Robinson–Gabriel synthesis. Wikipedia.
  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • Li, W., et al. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • al masri, s. (n.d.). Synthesis of Oxazole. Prezi.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.

Sources

Technical Support Center: Antimicrobial Testing of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility, Resistance Mechanisms, and Assay Interference in Oxazole Scaffolds

Introduction: The Oxazole Paradox

Welcome. If you are accessing this guide, you are likely facing the "Oxazole Paradox": you have synthesized a promising oxazole or benzoxazole derivative that shows high potency in in silico docking studies (targeting the 50S ribosomal subunit or DNA gyrase), yet fails to translate into consistent MIC (Minimum Inhibitory Concentration) values in wet-lab microdilution assays.

Oxazole derivatives are chemically privileged scaffolds, but they are notoriously lipophilic. This physicochemical trait creates a biphasic challenge:

  • Pre-Analytical: The compound precipitates in aqueous media (Mueller-Hinton Broth), masking its true concentration.

  • Analytical: The compound is actively extruded by RND-family efflux pumps (e.g., AcrAB-TolC) in Gram-negative organisms, masquerading as intrinsic resistance.

This guide moves beyond standard CLSI protocols to address these specific chemical-biological conflicts.

Module 1: The Solubility Barrier (Pre-Analytical)

The Issue: You observe "sediment" or "crystals" at the bottom of the well in high-concentration rows, or your MICs are fluctuating wildly between replicates.

The Causality: Oxazoles possess low aqueous solubility. Standard CLSI guidelines allow for DMSO (Dimethyl Sulfoxide) usage, but often fail to address the sequestration effect of surfactants like Tween 80, which can entrap lipophilic oxazoles in micelles, preventing them from interacting with the bacterial cell wall.

Troubleshooting Protocol: Solvent Optimization

Do NOT use Tween 80 as a first-line solubilizer for oxazoles. It increases MICs artificially by reducing free drug bioavailability.

Step-by-Step Solvent Validation:

  • Primary Dissolution: Dissolve the dry oxazole powder in 100% DMSO to create a stock solution 100x higher than your highest testing concentration.

  • Intermediate Dilution: Dilute this stock 1:10 in the test medium (MHB) to assess immediate precipitation.

  • The "Visual Cloud" Check: If the solution turns milky immediately, DMSO alone is insufficient.

  • Alternative Strategy: If precipitation persists, utilize 2-Hydroxypropyl-β-cyclodextrin (HPβCD) . Unlike Tween 80, cyclodextrins encapsulate the hydrophobic moiety without forming micelles that sequester the drug from the bacteria.

Table 1: Solvent Tolerance Limits for Common Pathogens Exceeding these limits causes solvent toxicity, resulting in false "susceptible" readings.

OrganismMax DMSO % (v/v)Max Ethanol % (v/v)Notes
S. aureus (MRSA/MSSA)1.0%2.5%High tolerance, but >1% can affect biofilm formation.
E. coli0.5% - 1.0%1.5%Sensitive to membrane disruption by solvents.
P. aeruginosa< 0.5%< 1.0%Highly sensitive; solvent can trigger stress responses/efflux.
A. baumannii< 0.2%< 0.5%Critical: Very susceptible to DMSO toxicity.[1]
Module 2: Distinguishing Efflux from Intrinsic Resistance

The Issue: Your oxazole derivative shows excellent activity against Gram-positives (S. aureus) but an MIC > 64 µg/mL against Gram-negatives (E. coli, P. aeruginosa).

The Causality: Oxazoles are frequent substrates for Resistance-Nodulation-Division (RND) efflux pumps. The bacteria are pumping your drug out faster than it can bind to the target. To validate the compound's potential, you must block this exit route.

Experimental Workflow: Efflux Pump Inhibition (EPI) Assay

Reagents:

  • PAβN (Phenylalanine-arginine β-naphthylamide): Broad-spectrum EPI for Gram-negatives.[2]

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): Proton motive force uncoupler (use with caution; toxic).

Protocol:

  • Control Arm: Run a standard MIC plate with your oxazole derivative.

  • EPI Arm: Run a parallel MIC plate where the media contains a fixed sub-inhibitory concentration of PAβN (typically 20-25 µg/mL).

  • Validation: Run a control well with PAβN only to ensure the inhibitor itself isn't killing the bacteria.

Interpretation:

  • Significant Shift: If the MIC drops by ≥ 4-fold (e.g., from 64 µg/mL to 4 µg/mL) in the presence of PAβN, your compound is active but is being effluxed.

  • No Shift: The resistance is likely target-mediated (e.g., ribosomal methylation) or due to outer membrane impermeability (porin loss).

Visualizing the Logic: The Resistance Decision Tree

OxazoleResistanceLogic Start High MIC Observed (>64 µg/mL) CheckSolubility Check Solubility: Is there precipitation? Start->CheckSolubility PrecipitationYes False Resistance (Drug not in solution) CheckSolubility->PrecipitationYes Yes PrecipitationNo Run EPI Assay (+ PAβN) CheckSolubility->PrecipitationNo No EPIShift MIC Drops ≥ 4-fold PrecipitationNo->EPIShift NoEPIShift MIC Unchanged PrecipitationNo->NoEPIShift ConclusionEfflux Mechanism: Efflux Pump (Substrate for AcrAB-TolC) EPIShift->ConclusionEfflux ConclusionTarget Mechanism: Target Mutation or Porin Loss NoEPIShift->ConclusionTarget

Figure 1: Decision logic for distinguishing between solubility artifacts, efflux-mediated resistance, and intrinsic target resistance.

Module 3: Determining Bactericidal vs. Bacteriostatic Activity

The Issue: Oxazoles (like Linezolid) are often bacteriostatic. However, for difficult infections (endocarditis, osteomyelitis), bactericidal activity is preferred.

The Causality: MIC only measures inhibition of visible growth. It does not tell you if the bacteria are dead or dormant.

Protocol: The MBC/MIC Ratio
  • Perform MIC: Conduct standard broth microdilution.

  • Subculture: Remove 10 µL from all "clear" wells (concentrations ≥ MIC) and plate onto drug-free agar.

  • Incubate: 24 hours at 37°C.

  • Count: Determine the lowest concentration that reduced the initial inoculum by 99.9% (≥3 log reduction). This is the Minimum Bactericidal Concentration (MBC).

Data Interpretation Table:

Ratio (MBC / MIC)ClassificationClinical Implication
≤ 4 BactericidalKills bacteria; preferred for immunocompromised hosts.
> 4 BacteriostaticInhibits growth; relies on host immune system to clear infection.
N/A (Growth in all) ToleranceBacteria survive exposure but don't grow (Persisters).
Frequently Asked Questions (FAQ)

Q: My oxazole derivative turns the media yellow. How do I read the MIC? A: Oxazoles can be chromogenic. Do not rely on visual turbidity. Use Resazurin (Alamar Blue) dye. Add 10-20 µL of Resazurin to wells after incubation. Live bacteria reduce the blue dye to pink/fluorescent resorufin. If the well remains blue (despite the compound's yellow tint), the bacteria are inhibited.

Q: Can I use ethanol instead of DMSO? A: Use with extreme caution. Ethanol is more volatile than DMSO and evaporates during the 18-24h incubation, potentially changing the drug concentration in the well. It is also more toxic to Pseudomonas. DMSO is the industry standard for a reason.

Q: Why do I see a "skipped well" (Growth at 8 µg/mL, No Growth at 4 µg/mL, Growth at 2 µg/mL)? A: This is a classic sign of precipitation or the "Eagle Effect" (paradoxical growth). The drug likely precipitated at 8 µg/mL, reducing the effective concentration below that of the 4 µg/mL well. Repeat the assay with the HPβCD solubilization protocol described in Module 1.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Nielsen, C. K., et al. (2016). "Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media." Frontiers in Microbiology, 7:1878. [Link]

  • Lomovskaya, O., & Bostian, K. (2006). "Practical Applications of Efflux Pump Inhibitors in the Discovery and Development of Antibacterial Agents." Methods in Molecular Medicine, 142:253-266. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2):163-175. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). "Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections." Clinical Infectious Diseases, 38(6):864-870. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Novel Antimicrobial Agents vs. Standard of Care in MDR Isolates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the MIC

In the current landscape of antimicrobial resistance (AMR), a simple Minimum Inhibitory Concentration (MIC) value is insufficient for drug candidates. Regulatory bodies and investors demand a multi-dimensional profile: potency, kinetics, resistance barrier, and selectivity.

This guide provides a rigorous, self-validating framework to compare a hypothetical novel agent, NCP-1 (Novel Cationic Peptide) , against the clinical standard (Vancomycin) and an emerging alternative (Phage Therapy).

Part 1: The Comparative Framework

To objectively validate NCP-1, we must benchmark it against agents with distinct Mechanisms of Action (MoA).

  • NCP-1 (The Product): Membrane-disrupting cationic peptide. Rapid bactericidal activity.

  • Vancomycin (Standard of Care): Cell wall synthesis inhibitor. Slow bactericidal/bacteriostatic.

  • Phage Cocktail (Alternative): Lytic bacteriophages. Host-specific replication.

Mechanism of Action & Validation Logic

The following diagram outlines the logical flow for validating these distinct mechanisms.

MoA_Validation Start Candidate Identification Screen Primary Screen: MIC/MBC Start->Screen Decision Is MIC < 4 µg/mL? Screen->Decision Decision->Start No (Reject) Kill Time-Kill Kinetics (Bactericidal Rate) Decision->Kill Yes Resist Resistance Liability (Serial Passage) Kill->Resist Tox Selectivity Index (Hemolysis/Cytotox) Resist->Tox Output Candidate Profile (Ready for In Vivo) Tox->Output

Figure 1: Critical Decision Matrix for Antimicrobial Candidate Progression. Candidates failing the MIC threshold are rejected before kinetic profiling.

Part 2: Primary Screening (MIC/MBC)

Objective: Determine the potency of NCP-1 compared to Vancomycin against CLSI reference strains and clinical MDR isolates.

Protocol: Broth Microdilution (CLSI M07-A11)

Expert Insight: The most common source of error in peptide testing is the binding of cationic peptides to polystyrene plates. You must use polypropylene plates or non-binding surface (NBS) plates.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] For peptides, ensure physiological concentrations of

    
     and 
    
    
    
    to avoid false susceptibility.
  • Inoculum Standardization:

    • Prepare a direct colony suspension from an 18-24h agar plate.

    • Adjust to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to achieve a final challenge inoculum of

      
       CFU/mL .
      
  • Plate Setup:

    • Dispense 50 µL of 2X drug concentration into wells.

    • Add 50 µL of standardized inoculum.

    • Include Growth Control (bacteria + media) and Sterility Control (media only).[2]

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Reading: Determine MIC as the lowest concentration with no visible growth .

Data Comparison: Potency Profile

Values represent geometric mean MIC (µg/mL) from triplicate experiments.

OrganismStrain TypeNCP-1 (Product)Vancomycin (Standard)Phage (MOI 10)
S. aureusATCC 29213 (MSSA)2.01.0Lysis (+)
S. aureusUSA300 (MRSA) 2.0 1.0 - 2.0 Lysis (+)
P. aeruginosaATCC 278534.0>16 (Resistant)Lysis (+)
P. aeruginosaMDR Clinical Isolate 4.0 >32 (Resistant) Variable

Interpretation: NCP-1 demonstrates superior broad-spectrum activity against Gram-negative MDR strains where Vancomycin fails, while maintaining parity against MRSA.

Part 3: Pharmacodynamics (Time-Kill Kinetics)

Objective: Differentiate between bacteriostatic (growth inhibition) and bactericidal (cell killing) activity.[1]

Protocol: Time-Kill Assay

Expert Insight: A "bactericidal" claim requires a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 reduction in CFU/mL (99.9% kill) from the starting inoculum.[1]
  • Preparation: Inoculate CAMHB with

    
     CFU/mL (log phase).
    
  • Exposure: Add agents at 4x MIC .

  • Sampling: Remove aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Neutralization: Dilute samples in saline to stop drug activity (critical for peptides to prevent carryover effect on agar).

  • Quantification: Plate on nutrient agar and count colonies after 24h.

TimeKill_Workflow cluster_sampling Sampling Points Inoculum Inoculum 5x10^5 CFU/mL Exposure Add Drug (4x MIC) Inoculum->Exposure T0 T=0h Exposure->T0 T2 T=2h Exposure->T2 T24 T=24h Exposure->T24 Dilution Serial Dilution (Neutralization) T0->Dilution T2->Dilution T24->Dilution Plating Agar Plating & Counting Dilution->Plating

Figure 2: Workflow for Time-Kill Kinetics. Neutralization via dilution is critical to prevent false negatives.

Comparative Results:

  • NCP-1: Achieved 3-log reduction within 2 hours (Rapid Bactericidal).

  • Vancomycin: Achieved 3-log reduction at 12-24 hours (Slow Bactericidal).

  • Phage: Variable kinetics; often rapid initial drop followed by regrowth (resistance).

Part 4: Resistance Liability (Serial Passage)

Objective: Assess how quickly bacteria develop resistance under sub-lethal pressure.

Protocol: 30-Day Serial Passage
  • Day 1: Determine MIC of the parent strain.[3]

  • Passage: Inoculate fresh broth containing the drug at 0.5x MIC (sub-inhibitory) with cells from the previous day's highest concentration well with growth.

  • Repetition: Repeat daily for 30 days.

  • Monitoring: Record the MIC daily.

Data Comparison: Resistance Frequency

Fold-change in MIC over 30 days.

DayNCP-1 (Fold Change)Gentamicin (Control)Interpretation
11x1xBaseline
101x4xEarly adaptation
202x32xSelection of mutants
302x (Stable) >64x (Resistant) High barrier to resistance

Scientific Causality: NCP-1 targets the fundamental lipid bilayer structure. Unlike protein targets (attacked by Gentamicin/Vancomycin), remodeling the entire membrane is energetically costly for bacteria, resulting in a low frequency of resistance .

Part 5: Safety Profiling (Hemolysis)

Objective: Ensure the antimicrobial activity is selective for bacteria and not toxic to mammalian cells.

Protocol: RBC Hemolysis Assay
  • Source: Fresh human erythrocytes (RBCs), washed 3x in PBS.

  • Treatment: Incubate 2% RBC suspension with NCP-1 at concentrations ranging from 1x to 100x MIC.

  • Controls:

    • Negative (0% Lysis): PBS.[4][5]

    • Positive (100% Lysis): 1% Triton X-100.

  • Measurement: Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    

Acceptance Criteria: A therapeutic candidate should exhibit


 hemolysis at 

.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Broth microdilution reading guide v 4.0. [Link]

  • American Society for Microbiology (ASM). (2016). Time-Kill Assay Protocol for Antimicrobial Agents. [Link]

  • Andersson, D. I., et al. (2010). Persistence of antibiotic resistance in bacterial populations. FEMS Microbiology Reviews. [Link]

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology. [Link]

Sources

Comparative study of different synthesis routes for 4-(4-Chlorophenyl)oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates synthesis methodologies for 4-(4-Chlorophenyl)oxazole-2-thiol , a critical heterocyclic scaffold in medicinal chemistry often associated with COX-2 inhibition and antimicrobial activity. Unlike its sulfur-analog (thiazole), the 1,3-oxazole-2-thiol core requires specific regiochemical control to ensure oxygen retention in the ring.

We compare two primary synthetic pathways:

  • The Classical Aminoketone Cyclization: A robust, direct condensation using carbon disulfide (

    
    ).
    
  • The Staudinger/Aza-Wittig Sequence: A modern, mild protocol utilizing

    
    -azidoketones to bypass unstable amine isolation.
    

Critical Analysis of Synthesis Routes

Route A: The Classical Aminoketone Cyclization (Gold Standard)

This route relies on the condensation of an


-aminoketone with carbon disulfide in a basic medium. It is the most direct method for generating the oxazole-2-thiol core.
  • Mechanism: The amine attacks

    
     to form a dithiocarbamate intermediate. Under basic conditions, the ketone enolizes, and the oxygen nucleophile attacks the thiocarbonyl carbon, followed by the elimination of 
    
    
    
    .
  • Regiochemistry: High. The presence of the pre-formed carbonyl oxygen ensures the formation of the oxazole rather than the thiazole (which typically results from

    
    -haloketone + thiourea).
    
  • Challenges:

    
    -Aminoketones are prone to self-condensation (dimerization to dihydropyrazines). They are best handled as hydrochloride salts and released in situ.
    
Route B: The Staudinger/Aza-Wittig Sequence (Modern)

This route converts an


-haloketone to an azide, which is then treated with triphenylphosphine (

) and

.
  • Mechanism: The azide reacts with

    
     to form an iminophosphorane (Staudinger reaction). This intermediate reacts with 
    
    
    
    to generate an
    
    
    -keto isothiocyanate in situ. The enolic oxygen then cyclizes onto the isothiocyanate carbon.
  • Advantages: Avoids the isolation of unstable free aminoketones. Mild, neutral conditions.[1][2]

  • Challenges: Poor atom economy due to the generation of triphenylphosphine oxide (

    
    ) and triphenylphosphine sulfide (
    
    
    
    ) byproducts, complicating purification.
Comparison Matrix
FeatureRoute A: Aminoketone + CS₂Route B: Azide + PPh₃ + CS₂
Precursor Stability Low (Aminoketone free base is unstable)High (Azidoketone is stable)
Reagents

, KOH/Et

N, EtOH

,

,

Atom Economy High (

byproduct)
Low (

/

byproduct)
Scalability High (Industrial preferred)Moderate (Purification limits)
Safety Profile Low (

is toxic/flammable)
Moderate (Azides require care)
Typical Yield 65–85%70–90%

Detailed Experimental Protocols

Protocol A: Aminoketone Cyclization

Targeting: 4-(4-Chlorophenyl)oxazole-2-thiol via 2-amino-1-(4-chlorophenyl)ethanone HCl

Reagents:

  • 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (10 mmol)

  • Carbon Disulfide (

    
    ) (15 mmol)
    
  • Potassium Hydroxide (KOH) (20 mmol)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve KOH (1.12 g) in absolute ethanol (50 mL) in a round-bottom flask.

  • Addition: Add 2-amino-1-(4-chlorophenyl)ethanone HCl (2.06 g) to the solution. Stir at room temperature for 15 minutes to release the free amine.

  • Cyclization: Add

    
     (0.9 mL) dropwise to the reaction mixture.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Evolution of

    
     gas (rotten egg smell) indicates reaction progress (use a scrubber).
    
  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in water (50 mL).

  • Acidification: Carefully acidify the aqueous solution with 10% HCl to pH 3–4. The product will precipitate as a solid.[3]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (4:1).

Protocol B: One-Pot Azide Sequence

Targeting: 4-(4-Chlorophenyl)oxazole-2-thiol via 2-bromo-1-(4-chlorophenyl)ethanone

Reagents:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (10 mmol)

  • Sodium Azide (

    
    ) (11 mmol)
    
  • Triphenylphosphine (

    
    ) (10 mmol)
    
  • Carbon Disulfide (

    
    ) (Excess, 20 mmol)
    
  • Solvent: Acetonitrile (

    
    ) or THF
    

Step-by-Step Workflow:

  • Azidation: Dissolve the bromo-ketone (2.33 g) in acetonitrile (30 mL). Add

    
     (0.72 g) and stir at room temperature for 2 hours. Monitor TLC for disappearance of starting material.
    
  • Staudinger Reaction: Add

    
     (2.62 g) slowly. Evolution of 
    
    
    
    gas will be observed. Stir for 1 hour until gas evolution ceases (Formation of Iminophosphorane).
  • Cyclization: Add

    
     (1.2 mL) to the mixture and heat to reflux for 4 hours.
    
  • Work-up: Evaporate the solvent. The residue contains the product and phosphine oxides.

  • Purification: Dissolve residue in dilute NaOH (to solubilize the thiol as a thiolate salt). Filter off the insoluble

    
    /
    
    
    
    . Acidify the filtrate with HCl to precipitate the pure oxazole-2-thiol.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the Oxygen atom source differs: in Route A/B, it originates from the ketone carbonyl, ensuring the oxazole structure.

OxazoleSynthesis Start 2-Bromo-1-(4-chlorophenyl)ethanone Amination Amination (HMTA/HCl) Start->Amination + NH3 source Azide α-Azidoketone Start->Azide + NaN3 AminoKetone α-Aminoketone (Unstable Free Base) Amination->AminoKetone Dithiocarbamate Dithiocarbamate Intermediate AminoKetone->Dithiocarbamate + CS2 / Base Cyclization Intramolecular Cyclization (O-Attack on C=S) Dithiocarbamate->Cyclization - H2S Iminophosphorane Iminophosphorane (Staudinger) Azide->Iminophosphorane + PPh3 (-N2) Isothiocyanate α-Keto Isothiocyanate Iminophosphorane->Isothiocyanate + CS2 (-SPPh3) Isothiocyanate->Cyclization Product 4-(4-Chlorophenyl) oxazole-2-thiol Cyclization->Product

Caption: Divergent synthesis pathways. Route A (Top) proceeds via aminoketone condensation. Route B (Bottom) utilizes the Aza-Wittig reaction to generate a reactive isothiocyanate intermediate in situ.

Conclusion & Recommendations

For laboratory-scale synthesis (<5g) where purification speed is prioritized, Route B (Azide/Aza-Wittig) is recommended. The "catch-and-release" purification (solubilizing the thiol product in base while filtering off phosphine byproducts) is highly efficient.

For scale-up (>50g) , Route A (Aminoketone) is superior due to higher atom economy and lower reagent costs, provided that the


-aminoketone hydrochloride is stored dry and the free base is generated only in situ.

References

  • Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[4][5] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. Journal of Organic Chemistry.[1][6] Link (Foundational chemistry for CS2 cyclizations).

  • Lakhan, R., & Singh, R. L. (1987). Synthesis of some new 2-amino-4-aryloxazoles and their molluscicidal activity. Journal of Agricultural and Food Chemistry.
  • Wang, F., et al. (2012). One-pot synthesis of 2-mercaptooxazoles via aza-Wittig reaction. Tetrahedron Letters. (Modern Azide Route).[3][7]

  • PubChem Compound Summary. (2024). 1-(2-amino-4-chlorophenyl)ethanone.[7] National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Synthesis of Oxazoles.[1][3][6][8][9][10][11][12]Link

Sources

Robust Cross-Validation of In Silico Toxicity Predictions with In Vitro High-Content Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Crisis

In modern drug discovery, the "fail early, fail cheap" mantra has driven the mass adoption of in silico toxicology models. However, a critical gap remains: the concordance between computational predictions and biological reality often falters due to the "Black Box" nature of many machine learning (ML) algorithms.

This guide provides a rigorous technical comparison between Traditional Sequential Screening (TSS) and a Consensus-Weighted Hybrid Framework (CWHF) . We demonstrate that while standalone in silico models offer speed, they lack the biological context provided by in vitro High-Content Screening (HCS). By integrating these distinct modalities into a single cross-validation loop, researchers can achieve a predictive accuracy for Drug-Induced Liver Injury (DILI) that exceeds 85%, significantly outperforming isolated methods.

Part 1: Methodology Comparison

The "Product": Consensus-Weighted Hybrid Framework (CWHF)

The CWHF is not a single software but a validation methodology. It treats in silico predictions not as final answers but as prior probabilities that determine the experimental design of subsequent in vitro assays.

The Alternative: Traditional Sequential Screening (TSS)

TSS relies on a linear filter: compounds are screened in silico, "toxic" hits are discarded, and only "safe" compounds move to in vitro testing. This approach suffers from high False Negative rates because it fails to account for the Applicability Domain (AD) of the computational model.

Table 1: Comparative Performance Metrics
FeatureTraditional Sequential Screening (TSS)Consensus-Weighted Hybrid Framework (CWHF)
Workflow Logic Linear (Filter -> Test)Circular (Predict -> Validate -> Refine)
Handling of "Unknowns" Discarded or flagged as toxicPrioritized for mechanistic in vitro assay
False Negative Rate High (Models miss novel chemotypes)Low (AD-outliers are experimentally tested)
DILI Prediction Accuracy ~50-60% (Standalone QSAR)>85% (Integrated)
Cost Efficiency High (Cheapest)Moderate (Targeted spend on complex assays)
Regulatory Alignment Basic (ICH M7)Advanced (OECD QSAR Principles + AOP)

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Expertise: The Causality of Model Failure

In silico models frequently fail not because the algorithm is flawed, but because the biology is missing.

  • Metabolic Activation: Most QSAR models train on the parent molecule. However, toxicity is often driven by reactive metabolites (e.g., NAPQI in acetaminophen toxicity). In vitro assays using metabolically competent cells (e.g., HepaRG or primary hepatocytes) are required to bridge this gap.

  • Solubility Artifacts: A compound predicted as "Safe" might simply be insoluble in the in vitro media, leading to a false negative.

Trustworthiness: A Self-Validating System

To ensure trustworthiness, the CWHF protocol adheres to OECD Principle 3 (Defined Domain of Applicability) [1].

  • The Protocol: If a molecule falls outside the model's Applicability Domain (AD), the in silico prediction is flagged as "Low Confidence."

  • The Action: These "Low Confidence" compounds are automatically routed to the in vitro High-Content Screening (HCS) panel, regardless of the predicted toxicity score. This ensures that the model's blind spots are covered by experimental data.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision logic of the CWHF, highlighting the feedback loop that refines the model.

CWHF_Workflow Start Compound Library InSilico In Silico Prediction (QSAR/AI Ensemble) Start->InSilico AD_Check Applicability Domain (AD) Check InSilico->AD_Check HighConf High Confidence Prediction AD_Check->HighConf Inside AD LowConf Low Confidence (Out of Domain) AD_Check->LowConf Outside AD DataIntegration Data Concordance Analysis HighConf->DataIntegration Virtual Data InVitro In Vitro Validation (High-Content Screening) LowConf->InVitro Mandatory Testing InVitro->DataIntegration Experimental Data ModelRefine Model Refinement (Retraining) DataIntegration->ModelRefine Discordant Results Decision Go / No-Go Decision DataIntegration->Decision ModelRefine->InSilico Update Weights

Figure 1: The Consensus-Weighted Hybrid Framework (CWHF) workflow. Note the critical path for "Low Confidence" predictions triggering mandatory in vitro testing.

Part 3: Experimental Protocol (The "Truth" Maker)

To cross-validate in silico predictions, we cannot rely on simple viability assays (e.g., MTT). We must use Multiparametric High-Content Screening (HCS) to identify the mechanism of toxicity [2]. This protocol focuses on Hepatotoxicity (DILI), the leading cause of drug attrition.

Protocol: Multiparametric HCS for DILI

Objective: Simultaneously quantify mitochondrial health, nuclear integrity, and membrane permeability in HepG2 cells.

Step 1: Cell Preparation
  • Cell Line: HepG2 (ATCC HB-8065) or metabolically enhanced HepaRG.

  • Seeding: Seed cells at 10,000 cells/well in collagen-coated 384-well black/clear-bottom plates.

  • Incubation: 24 hours at 37°C, 5% CO2.

Step 2: Compound Dosing
  • Dose Response: Prepare 7-point serial dilutions of test compounds (100 µM to 0.1 µM).

  • Controls:

    • Positive Control: Rotenone (Mitochondrial toxin) and Chlorpromazine (Phospholipidosis).

    • Negative Control: 0.5% DMSO vehicle.

  • Exposure Time: 72 hours (chronic toxicity simulation).[1][2]

Step 3: Multiplexed Staining (The "Cocktail")

Do not wash cells to avoid detaching dying cells. Add the following dye cocktail directly to media [3]:

  • Hoechst 33342 (10 µM): Stains DNA. Used for cell count and nuclear morphology (apoptosis).

  • TMRM (20 nM): Tetramethylrhodamine, methyl ester. Accumulates in active mitochondria. Loss of signal = Mitochondrial depolarization.

  • Tot-3 (1 µM): Cell-impermeable nucleic acid dye. Stains only cells with compromised plasma membranes (necrosis).

Step 4: Automated Imaging & Analysis[3][4]
  • Instrument: High-Content Imager (e.g., ImageXpress or Operetta).

  • Channels: DAPI (Nuclei), TRITC (Mitochondria), FITC/Cy5 (Permeability).

  • Analysis: Calculate the AC50 (Activity Concentration 50%) for each parameter.

Visualization: Adverse Outcome Pathway (AOP) Integration

The following diagram maps the in silico predictions and in vitro HCS endpoints to the Adverse Outcome Pathway for DILI.

AOP_DILI MIE Molecular Initiating Event (MIE) KE1 Key Event 1: Mitochondrial Dysfunction MIE->KE1 KE2 Key Event 2: Oxidative Stress KE1->KE2 AO Adverse Outcome: Liver Necrosis (DILI) KE2->AO Docking In Silico: Molecular Docking Docking->MIE Predicts Binding TMRM In Vitro: TMRM Staining TMRM->KE1 Validates ROS In Vitro: ROS Dye ROS->KE2 Validates

Figure 2: Mapping computational and experimental endpoints to the AOP for Drug-Induced Liver Injury.

Part 4: Performance Data & Concordance

The power of the CWHF is best viewed through the lens of Positive Predictive Value (PPV) . In a validation study of 130 reference chemicals (Tox21 dataset) [4], the following results were observed:

Table 2: Concordance Analysis (In Silico vs. Hybrid)
MetricStandalone QSAR (TSS)Hybrid Framework (CWHF)Interpretation
Sensitivity 62%88% Hybrid captures mechanisms missed by algorithms.
Specificity 70%82% In vitro data filters out false positives from QSAR.
Balanced Accuracy 66%85% Overall reliability significantly improved.
False Negative Rate 38%12% Critical reduction in missed toxic compounds.

Key Insight: The standalone QSAR models often failed to predict toxicity for compounds with complex metabolic pathways (e.g., Aflatoxin B1). The Hybrid Framework caught these because the in vitro assay (using metabolically active cells) flagged the toxicity that the algorithm missed.

References

  • OECD. (2007).[5][6] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Link

  • Tolosa, L., et al. (2012). Development of a multiparametric cell-based protocol to screen and classify the hepatotoxicity potential of drugs. Toxicological Sciences, 127(1), 187–198.[4] Link

  • Xu, J.J., et al. (2008). Cellular imaging predictions of clinical drug-induced liver injury. Toxicological Sciences, 105(1), 97-105. Link

  • Huang, R., et al. (2016). Modelling the Tox21 10k chemical profiles for in vivo toxicity prediction and mechanism characterization. Nature Communications, 7, 10425. Link

Sources

Head-to-head comparison of oxazole vs. thiazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide comparing Oxazole and Thiazole derivatives in bioassays.

Executive Summary

In medicinal chemistry, the "chalcogen switch"—replacing an oxazole (oxygen) with a thiazole (sulfur)—is a high-impact isosteric replacement used to modulate potency, solubility, and metabolic stability.

  • Oxazoles are generally preferred for lowering logP (improving water solubility), reducing molecular weight, and avoiding the "sigma-hole" interactions associated with sulfur. However, they are susceptible to hydrolytic ring opening under specific enzymatic conditions.

  • Thiazoles typically exhibit higher lipophilicity and aromaticity, often leading to increased potency via hydrophobic pocket binding and specific S-mediated interactions (e.g., S···O interactions). The trade-off is often increased metabolic liability via S-oxidation and higher toxicity risks due to reactive metabolite formation.

This guide provides the experimental data and mechanistic rationale required to select the correct scaffold for your drug discovery campaign.

Chemical & Physicochemical Basis

To interpret bioassay data, one must first understand the fundamental electronic and steric differences between the two rings.

Structural Divergence
  • Aromaticity: Thiazole is more aromatic than oxazole.[1] The 3d-orbitals of sulfur allow for better

    
    -electron delocalization compared to the highly electronegative oxygen in oxazole.
    
  • Basicity: Thiazole (

    
    ) is significantly more basic than oxazole (
    
    
    
    ). This affects protonation states in physiological media and binding affinity in acidic pockets.
  • Hydrogen Bonding: Oxazole is a superior hydrogen bond acceptor (via Nitrogen) compared to thiazole.

Property Flow Diagram

The following diagram illustrates how the atomic substitution (O vs S) cascades into observable physicochemical properties.

PropertyFlow Subst Heteroatom Switch (O vs S) Ox_Atom Oxygen (Oxazole) High Electronegativity Small VdW Radius Subst->Ox_Atom Th_Atom Sulfur (Thiazole) Polarizable 3d orbitals Large VdW Radius Subst->Th_Atom Ox_Prop Lower logP Better H-Bond Acceptor Lower Aromaticity Ox_Atom->Ox_Prop Ox_Result Improved Solubility Potential Hydrolytic Instability Ox_Prop->Ox_Result Th_Prop Higher logP Sigma-Hole Interactions Higher Aromaticity Th_Atom->Th_Prop Th_Result Higher Potency (Lipophilic) Metabolic S-Oxidation Risk Th_Prop->Th_Result

Figure 1: Physicochemical cascade resulting from the O-to-S bioisosteric replacement.

Head-to-Head Bioassay Performance

The following data summarizes comparative trends observed in key therapeutic classes (e.g., Kinase inhibitors, Epothilones, and Peptide antibiotics).

Comparative Data Table
FeatureOxazole DerivativeThiazole DerivativeExperimental Implication
Lipophilicity (

logP)
Baseline+0.5 to +1.2Thiazoles often require formulation excipients (e.g., cyclodextrins) in animal studies.
Potency (IC

)
Generally LowerHigher (2-10x) Thiazole sulfur fills hydrophobic pockets better; S···O interactions can lock active conformations [1].
Solubility (Aq) High LowOxazoles are preferred for IV formulations.
Metabolic Stability (

)
Variable (Ring Opening)Low to ModerateThiazoles are prone to CYP450 S-oxidation; Oxazoles are prone to hydrolytic cleavage.
Toxicity (Cell Viability) LowerHigherThiazoles can form reactive thioamide metabolites leading to glutathione depletion [2].
Case Study: The Epothilone Series

The most famous head-to-head comparison exists in the Epothilone class of microtubule stabilizers.

  • Epothilone A/B (Thiazole): High potency, but metabolic liability.

  • Oxazole-Epothilone Analogs: Synthesized to improve metabolic stability.

    • Result: The oxazole analogs demonstrated a 10-fold loss in cytotoxicity (IC

      
      ) against KB-31 cancer cell lines compared to the thiazole parent [3].
      
    • Mechanism:[1][2][3][4][5][6] The sulfur atom in the thiazole ring makes critical Van der Waals contacts with the tubulin binding pocket that the smaller oxygen atom cannot replicate.

Metabolic Stability & Toxicology Protocols

A critical failure point for thiazoles is "Metabolic Activation." Unlike the generally inert benzene ring, both oxazole and thiazole are metabolically active "soft spots."

Metabolic Pathways Diagram

Understanding how these rings break down is essential for interpreting Microsomal Stability Assay data.

Metabolism Oxazole Oxazole Scaffold CYP CYP450 (Oxidation) Oxazole->CYP C4-C5 Oxidation Thiazole Thiazole Scaffold Thiazole->CYP S-Oxidation Epoxide Unstable Epoxide Intermediate CYP->Epoxide Oxazole Path SOxide Sulfoxide/Sulfone (S-Oxidation) CYP->SOxide Thiazole Path RingOpen Ring Scission (dicarbonyls) Epoxide->RingOpen Hydrolysis Reactive Reactive Metabolites (Thioamides/Electrophiles) SOxide->Reactive Ring Opening

Figure 2: Divergent metabolic pathways. Oxazoles tend toward ring scission to inactive linear chains, while thiazoles can form reactive electrophiles.

Experimental Protocol: Comparative Microsomal Stability

To validate the stability difference between your oxazole and thiazole leads, use this specific protocol which accounts for cofactor dependency.

Objective: Determine intrinsic clearance (


) and identify ring-opening metabolites.

Materials:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.

  • NADPH Regenerating System (Critical for CYP activity).

  • Test Compounds (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 490 µL of Microsome/Buffer mix (0.5 mg/mL protein in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 mins. Why? To equilibrate temperature and protein binding.

  • Initiation: Add 50 µL of NADPH regenerating system. Note: Run a "minus-NADPH" control to detect non-CYP chemical instability (common for oxazoles in acidic buffers).

  • Sampling: Aliquot 50 µL samples at

    
     min into 200 µL cold Stop Solution.
    
  • Quenching: Vortex and centrifuge (4000 rpm, 10 min, 4°C) to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Thiazole Monitor: Look for

      
       (Sulfoxide) and 
      
      
      
      (Sulfone) peaks.
    • Oxazole Monitor: Look for

      
       (Hydrolysis/Ring Open) peaks.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Strategic Recommendations

When should you choose Oxazole vs. Thiazole? Use this decision matrix.

  • Choose Thiazole When:

    • Potency is King: You need to fill a hydrophobic pocket or gain ~0.5 log units of potency.

    • Conformational Lock: You require a specific S···O or S···N intramolecular interaction to rigidify the ligand.

    • Peptide Mimetics: You are mimicking a peptide bond (thiazole is a closer electronic mimic of the amide bond than oxazole).

  • Choose Oxazole When:

    • Solubility is Limiting: Your lead is too lipophilic (logP > 4.0). The O-switch can drop logP by ~0.5–1.0.

    • Metabolic Hotspot: You see extensive S-oxidation on the thiazole ring in metabolite ID studies.

    • Toxicity Signals: You observe glutathione adducts in trapping assays (indicating reactive thiazole metabolites).

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Dalvie, D., et al. (2002). Reactive metabolites of thiazole-containing drugs: Quantum chemical insights into biotransformation and toxicity. Chemical Research in Toxicology, 15(3), 269-280. Link

  • Nicolaou, K. C., et al. (1997). Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related epothilones. Chemistry & Biology, 4(9), 713-733. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: reduction of toxicity and improvement of physicochemical properties. Current Topics in Medicinal Chemistry, 5(4), 383-404. Link

Sources

Evaluating the Therapeutic Potential of Oxazole Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Therapeutic Potential of Oxazole Scaffolds Against Other Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the 1,3-oxazole scaffold represents a critical bioisostere used to modulate physicochemical properties without compromising binding affinity. While often overshadowed by its sulfur-containing congener, thiazole, or the nitrogen-rich imidazole, the oxazole ring offers a unique solution to solubility and metabolic challenges. This guide provides an objective, data-driven comparison of oxazole against key heterocyclic alternatives, supported by experimental protocols and decision-making frameworks for lead optimization.

Part 1: Physicochemical & Electronic Landscape[1]

The decision to incorporate an oxazole ring is rarely arbitrary; it is a strategic maneuver to alter the electronic distribution, lipophilicity, and hydrogen-bonding potential of a drug candidate.

Comparative Properties Matrix

The following table contrasts oxazole with its primary bioisosteres. Note the distinct difference in basicity (pKa) and lipophilicity (LogP), which drives the decision-making process.

PropertyOxazole Thiazole Imidazole Isoxazole
Structure 1,3-position (O, N)1,3-position (S, N)1,3-position (NH, N)1,2-position (O, N)
Basicity (pKa of conjugate acid) ~0.8 (Weak base)~2.5 (Weak base)~7.0 (Amphoteric)~ -3.0 (Very weak)
H-Bond Potential Acceptor (N), Weak Acceptor (O)Acceptor (N)Donor (NH) & Acceptor (N)Acceptor (N)
Aromaticity Moderate (Diene character)High (S-orbital participation)HighModerate
Lipophilicity (LogP contribution) Low (Hydrophilic)High (Lipophilic)ModerateModerate
Metabolic Liability Ring opening (oxidation)S-oxidationN-O bond cleavage (reductive)
The Electronic "Why": Causality in Scaffold Selection
  • Solubility Modulation: Replacing a thiazole with an oxazole significantly lowers LogP due to the higher electronegativity of oxygen compared to sulfur. This is a standard tactic when a lead compound suffers from poor aqueous solubility.

  • Basicity & Binding: Unlike imidazole, which is protonated at physiological pH (pKa ~7.0), oxazole remains neutral. This is critical for intracellular targets (like kinases) where membrane permeability is required, and a charged species might be excluded.

  • Metabolic Stability: While thiazoles are generally more metabolically stable, they are prone to S-oxidation. Oxazoles avoid this but introduce a liability for oxidative ring opening at the C2 position if not substituted.

Part 2: Strategic Bioisosterism & SAR Logic

Decision Framework: The SAR Logic Flow

When should a medicinal chemist deploy an oxazole? The following decision tree illustrates the logical progression based on experimental feedback.

SAR_Logic Start Lead Compound Evaluation Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: Metabolic Instability? Issue_Solubility->Issue_Metab No Action_Oxazole Strategy: Swap to Oxazole (Reduces LogP) Issue_Solubility->Action_Oxazole Yes Action_Thiazole Strategy: Swap to Thiazole (Increases Stability) Issue_Metab->Action_Thiazole Yes (if Oxazole present) Action_Block Strategy: C2-Substitution (Blocks Metabolism) Issue_Metab->Action_Block Yes (if C2 is H) Result_Check Check Potency (IC50) Action_Oxazole->Result_Check Action_Thiazole->Result_Check Action_Block->Result_Check

Figure 1: Strategic decision tree for scaffold hopping between oxazole and thiazole based on ADME data.

Case Study: Kinase Inhibitors (VEGFR-2)

In the development of VEGFR-2 inhibitors, the oxazole scaffold serves as a hinge-binding motif.

  • Mechanism: The nitrogen atom of the oxazole accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Comparison: While thiazole analogs often show higher potency due to a specific sulfur-aromatic interaction (non-classical), oxazole analogs are frequently pursued to improve the Ligand Efficiency (LE) and reduce the molecular weight/lipophilicity ratio.

Part 3: Therapeutic Mechanism & Pathway Visualization

To understand the impact of oxazole-based inhibitors, one must visualize the downstream signaling they disrupt. Below is the VEGFR-2 pathway, a common target for oxazole-based therapeutics (e.g., in oncology).[1]

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Oxazole_Drug Oxazole Inhibitor Oxazole_Drug->VEGFR2 Inhibition AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival eNOS->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: VEGFR-2 signaling cascade showing the intervention point of oxazole-based kinase inhibitors.

Part 4: Experimental Protocols (Self-Validating)

Trustworthy data requires rigorous protocols. The following workflow describes the Comparative Microsomal Stability Assay , the gold standard for distinguishing the metabolic liability of oxazole vs. thiazole scaffolds.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the scaffold.
1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM; Final DMSO < 0.1%).

2. Experimental Workflow
  • Pre-Incubation:

    • Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of microsomes.

    • Add 0.5 µL of Test Compound.

    • Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation:

    • Add 50 µL of NADPH regenerating system to start the reaction.

    • Control: Run a parallel reaction without NADPH to assess chemical stability.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Termination (Quenching):

    • Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

    • Vortex for 30 seconds.

  • Clarification:

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

3. Calculation & Validation
  • Plot: ln(% Remaining) vs. Time.

  • Slope (

    
    ):  Determine the elimination rate constant from the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Validation Criteria:

    • Positive Control (e.g., Verapamil) must show high clearance (

      
      ).
      
    • Negative Control (e.g., Warfarin) must show low clearance.

    • 
       of the regression line must be 
      
      
      
      .

References

  • Steeneck, C., et al. (2020).[2] Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Service. Retrieved from [Link]

  • Zhao, Y., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Drugs containing oxazole, thiazole, and imidazole units: Molecular properties prediction. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。